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Imidazo[2,1-b]thiazol-3-ylmethanol

Cat. No.: B2674403
CAS No.: 130182-36-4
M. Wt: 154.19
InChI Key: IXQSVSCHTYUAHO-UHFFFAOYSA-N
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Description

Significance of the Imidazo[2,1-b]thiazole (B1210989) Scaffold in Medicinal Chemistry and Organic Synthesis

The imidazo[2,1-b]thiazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities. researchgate.netnih.gov This versatility has made it a focal point for researchers seeking to develop new therapeutic agents. researchgate.netresearchgate.net The scaffold is a component of numerous biologically active compounds and has been investigated for a wide range of therapeutic applications. researchgate.netrsc.org

Derivatives of imidazo[2,1-b]thiazole have been reported to exhibit significant potential as:

Anticancer agents : They have shown antiproliferative activity against various cancer cell lines, including melanoma, pancreatic cancer, and lung cancer, acting through mechanisms like kinase inhibition and microtubule destabilization. researchgate.netnih.govnih.govnih.govvu.nl

Antimicrobial agents : The scaffold is effective against a range of pathogens, with studies reporting antibacterial and antifungal properties. nih.govrsc.orgmdpi.comconnectjournals.com

Antitubercular agents : Numerous imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their potent activity against Mycobacterium tuberculosis. rsc.orgconnectjournals.comnih.gov

Antiviral agents : Certain compounds have demonstrated efficacy against various viruses. rsc.orgnih.govfabad.org.tr

Anti-inflammatory agents : The scaffold has been explored for its anti-inflammatory properties. rsc.orgnih.gov

Other therapeutic activities : Research has also uncovered anthelmintic, antihypertensive, cardiotonic, and diuretic properties within this class of compounds. rsc.orgnih.govacs.org

The significance of this scaffold is underscored by the development of numerous patented derivatives with applications as kinase inhibitors, modulators of tumor necrosis factor activity, and treatments for various diseases. researchgate.net

Table 1: Selected Biological Activities of the Imidazo[2,1-b]thiazole Scaffold

Biological ActivityDescriptionReference(s)
Anticancer Exhibits antiproliferative effects against various human cancer cell lines through mechanisms such as microtubule targeting and kinase inhibition. researchgate.netnih.govnih.gov
Antitubercular Shows potent inhibitory activity against Mycobacterium tuberculosis, making it a promising area for new anti-TB drug discovery. rsc.orgconnectjournals.com
Antimicrobial Possesses broad-spectrum activity against various bacteria and fungi. nih.govrsc.orgmdpi.com
Antiviral Certain derivatives have been found to be effective against a range of viruses, including Coxsackie B4 and Feline corona virus. nih.govfabad.org.tr
Anti-inflammatory Investigated for its potential to inhibit inflammatory pathways. rsc.orgnih.gov
Cardiotonic Some derivatives have been noted for their effects on cardiac function. rsc.orgacs.org

Historical Context and Evolution of Research on Imidazo[2,1-b]thiazoles

Research into fused heterocyclic systems like imidazo[2,1-b]thiazoles has been ongoing for several decades. The related imidazo[2,1-b] mdpi.comacs.orgCurrent time information in Bangalore, IN.thiadiazole ring system was first synthesized in 1952. researchgate.net Initially, compounds containing the imidazo[2,1-b]thiazole core, such as Levamisole (B84282), were primarily recognized for their use as anthelmintics and immunomodulators. researchgate.netnih.gov Levamisole, the levorotatory isomer of tetramisole, was an early and prominent example of a therapeutically used agent from this class. nih.gov

Over the years, the scope of research has expanded dramatically. The versatility of the imidazo[2,1-b]thiazole nucleus attracted the attention of academic researchers and pharmaceutical companies, leading to the exploration of its potential in a multitude of therapeutic areas. researchgate.net In recent years, there has been an intense investigation into these compounds for a wide range of biological activities beyond their initial applications. researchgate.netconnectjournals.com This evolution has led to the development and patenting of derivatives for diverse uses, including as kinase inhibitors, modulators of transcription, and potential treatments for cancer and inflammatory diseases. researchgate.net The continuous research in this field has generated a vast body of literature and numerous patents, highlighting its sustained importance in drug discovery. researchgate.net

Specific Context of Imidazo[2,1-b]thiazol-3-ylmethanol as a Research Target or Synthetic Intermediate

Within the extensive family of imidazo[2,1-b]thiazoles, this compound serves a more specialized role, primarily as a reagent and an intermediate in organic synthesis. chembk.combldpharm.com Its structure provides a key building block for the synthesis of more complex heterocyclic compounds.

The methanol (B129727) group at the 3-position of the imidazo[2,1-b]thiazole ring system offers a reactive site for further chemical modifications. This allows for the construction of a variety of derivatives, where the core scaffold can be elaborated to explore structure-activity relationships for different biological targets. For instance, derivatives such as [6-(2-nitrophenyl)imidazo[2,1-b]thiazol-3-yl]methanol have been synthesized as part of research efforts. chembk.com The utility of such intermediates is crucial in the development of new molecules for medicinal and materials science applications. While the broader imidazo[2,1-b]thiazole class is known for its direct pharmacological properties, the specific significance of this compound lies in its foundational role in enabling the synthesis and discovery of these more complex and potentially therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2OS B2674403 Imidazo[2,1-b]thiazol-3-ylmethanol CAS No. 130182-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c9-3-5-4-10-6-7-1-2-8(5)6/h1-2,4,9H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQSVSCHTYUAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CSC2=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130182-36-4
Record name imidazo[2,1-b][1,3]thiazol-3-ylmethanol
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Synthetic Methodologies for Imidazo 2,1 B Thiazol 3 Ylmethanol and Its Derivatives

Strategies for the Construction of the Imidazo[2,1-b]thiazole (B1210989) Ring System

The formation of the fused imidazo[2,1-b]thiazole scaffold is the foundational step in the synthesis of the target molecule and its analogs. Various synthetic strategies have been developed to achieve this, ranging from classical condensation reactions to modern multi-component and environmentally benign approaches.

Cyclization Reactions Utilizing 2-Aminothiazoles and α-Halo Ketones or Aldehydes

A well-established and widely employed method for constructing the imidazo[2,1-b]thiazole core involves the condensation of 2-aminothiazoles with α-halo ketones or α-halo aldehydes. researchgate.netrsc.org This reaction, a variation of the Hantzsch thiazole (B1198619) synthesis, proceeds through the initial alkylation of the endocyclic nitrogen of the 2-aminothiazole (B372263) by the α-halocarbonyl compound, forming a thiazolium salt intermediate. Subsequent intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl group, followed by dehydration, yields the fused imidazo[2,1-b]thiazole ring system. rsc.org

The reaction conditions for this cyclization can vary, often employing reflux in a suitable solvent such as ethanol (B145695). nih.govresearchgate.net The choice of substituents on both the 2-aminothiazole and the α-halocarbonyl compound allows for the introduction of a wide range of functional groups onto the resulting imidazo[2,1-b]thiazole scaffold. For instance, the reaction of 2-aminothiazole with ethyl bromopyruvate leads to the formation of an ethyl imidazo[2,1-b]thiazole-carboxylate derivative. nih.govresearchgate.net

Table 1: Examples of Imidazo[2,1-b]thiazole Synthesis via Cyclization
2-Aminothiazole Derivativeα-Halo Ketone/AldehydeResulting Imidazo[2,1-b]thiazole ProductReference
2-AminothiazoleEthyl bromopyruvateEthyl-2-aminothiazole-4-carboxylate nih.govresearchgate.net
2-AminothiazolePhenacyl bromidesSubstituted 6-phenylimidazo[2,1-b]thiazoles rsc.org
2-Amino-4-methylthiazoleα-Bromo aralkyl ketonesSubstituted imidazo[2,1-b]thiazole derivatives researchgate.net

Multi-component Reaction Approaches (e.g., Groebke–Blackburn–Bienaymé Reaction)

Multi-component reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of complex molecules like imidazo[2,1-b]thiazoles in a single step. mdpi.comsciforum.net The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an isocyanide-based MCR used for this purpose. mdpi.comsciforum.netnih.gov This reaction involves the condensation of a 2-aminoazine (such as 2-aminothiazole), an aldehyde, and an isocyanide. nih.gov

The GBB reaction typically proceeds in the presence of a catalyst, which can range from Brønsted or Lewis acids to ionic liquids. nih.gov The reaction mechanism involves the formation of a Schiff base from the 2-aminothiazole and the aldehyde, which then reacts with the isocyanide. A subsequent intramolecular cyclization leads to the formation of the imidazo[2,1-b]thiazole ring system. mdpi.com This one-pot synthesis allows for the rapid generation of a library of diverse imidazo[2,1-b]thiazole derivatives by varying the three starting components. mdpi.comsciforum.net

Ionic Liquid-Promoted Syntheses

Ionic liquids (ILs) have emerged as green and efficient reaction media and catalysts in organic synthesis. rsc.orgresearchgate.net Their use in the synthesis of imidazo[2,1-b]thiazoles offers several advantages, including improved reaction rates, higher yields, and easier product isolation. rsc.orgresearchgate.net For instance, 1-butyl-3-methylimidazolium bromide ([Bmim]Br) has been successfully employed to promote the one-pot, three-component synthesis of imidazo[2,1-b] researchgate.netmdpi.comacs.orgthiadiazole derivatives. rsc.orgresearchgate.net

In these reactions, the ionic liquid can act as both the solvent and the catalyst, facilitating the key bond-forming steps. The reaction of an imidazo[2,1-b] researchgate.netmdpi.comacs.orgthiadiazole-5-carbaldehyde, a thiosemicarbazide (B42300), and a phenacyl bromide in the presence of [Bmim]Br at elevated temperatures leads to the efficient formation of the desired hybrid molecules. rsc.org The use of ionic liquids aligns with the principles of green chemistry by providing a recyclable and non-volatile reaction medium. researchgate.net

Other Cycloaddition and Condensation Pathways

Beyond the aforementioned methods, other cycloaddition and condensation reactions contribute to the diverse synthetic routes for imidazo[2,1-b]thiazoles. These include:

Copper-Catalyzed A3-Coupling: A straightforward method for synthesizing functionalized imidazo[2,1-b]thiazoles involves the copper(I,II)-catalyzed three-component coupling of benzaldehydes, 2-aminothiazoles, and alkynes. acs.org This protocol allows for the construction of a variety of aryl-substituted imidazo[2,1-b]thiazole derivatives. acs.org

Claisen-Schmidt Condensation: Imidazo[2,1-b]thiazole-chalcone derivatives can be prepared via a Claisen-Schmidt condensation reaction between imidazo[2,1-b]thiazole-3-carboxaldehydes and various acetyl ketones. researchgate.net

Transition-Metal-Free Synthesis: A transition-metal-free route has been developed for the synthesis of imidazo[2,1-b]thiazoles from the reaction of propargyl tosylates and 2-mercaptoimidazoles under basic conditions. acs.org This process involves an intermolecular S-propargylation followed by a 5-exo-dig cyclization and isomerization. acs.org

Synthesis of Imidazo[2,1-b]thiazol-3-ylmethanol through Functional Group Interconversions

Once the core imidazo[2,1-b]thiazole ring system is established, the target compound, this compound, can be synthesized through the modification of existing functional groups.

Reduction of Carboxylic Acid Esters to Alcohol Functionality

A common and effective method for the synthesis of this compound involves the reduction of a corresponding carboxylic acid ester at the 3-position of the imidazo[2,1-b]thiazole ring. conicet.gov.arresearchhub.com This transformation is a standard functional group interconversion in organic synthesis.

The synthesis typically begins with the preparation of an ethyl or methyl ester of an imidazo[2,1-b]thiazole-3-carboxylic acid. This can be achieved through the cyclization reactions described previously, for example, by using a starting material like ethyl bromopyruvate. The resulting ester is then subjected to reduction using a suitable reducing agent. Lithium aluminium hydride (LiAlH4) is a powerful and commonly used reagent for this purpose, capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), followed by a careful workup procedure to quench the excess reagent and isolate the alcohol product.

This two-step sequence—ester formation followed by reduction—provides a reliable pathway to this compound and its derivatives, allowing for the introduction of the key hydroxymethyl group at the desired position. conicet.gov.ar

Conversion of Other Precursors to the Hydroxymethyl Group

The introduction of a hydroxymethyl (-CH₂OH) group at the C-3 position of the imidazo[2,1-b]thiazole scaffold is a key synthetic step, often achieved by the transformation of a more accessible precursor functional group. The most common strategies involve the reduction of corresponding aldehydes or esters.

One established method is the reduction of an ester group. For instance, imidazo[1,2-b]thiazole ethyl esters, which are isomeric to the target structure, can be reduced to their corresponding alcohols conicet.gov.ar. This type of reduction is a standard procedure in organic synthesis and is applicable to the imidazo[2,1-b]thiazole system. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are often employed, particularly when other sensitive functional groups, such as a nitro group, are present on the molecule, to prevent their undesired reduction .

Alternatively, the hydroxymethyl group can be generated from an aldehyde precursor. The reduction of an imidazo[2,1-b]thiazole-3-carbaldehyde (B14023797) to 3-hydroxymethyl-imidazo[2,1-b]thiazole is a direct and efficient conversion. This transformation can be accomplished using various reducing agents.

Furthermore, the hydroxymethyl group can be installed through reactions like the Mannich reaction, which provides a pathway to functionalize the C-3 position, leading to intermediates that can be converted to the desired alcohol .

Table 1: Precursor Conversion to 3-Hydroxymethyl Group
Precursor Functional GroupReaction TypeTypical ReagentsProductReference
Ester (-COOR)ReductionSodium Borohydride (NaBH₄), Lithium Aluminium Hydride (LiAlH₄)Hydroxymethyl (-CH₂OH) conicet.gov.ar
Aldehyde (-CHO)ReductionSodium Borohydride (NaBH₄)Hydroxymethyl (-CH₂OH)

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound relies on methods that allow for the introduction of various substituents at different positions of the core bicyclic system. These substitutions are crucial for modifying the chemical and biological properties of the parent compound.

The functionalization of the imidazo[2,1-b]thiazole nucleus can be achieved at the C-2, C-5, and C-6 positions through several established synthetic reactions.

Substitution at C-2 and C-6: The synthesis of 2,6-disubstituted imidazo[2,1-b]thiazoles is commonly achieved through the condensation of a 5-substituted-2-aminothiazole with an appropriate α-haloketone (a variation of the Hantzsch thiazole synthesis). researchgate.netmdpi.comderpharmachemica.com This reaction directly installs substituents at both the C-2 (derived from the 2-aminothiazole) and C-6 (derived from the α-haloketone) positions. Furthermore, modern cross-coupling reactions are employed for more diverse substitutions. A ligand-free, copper-catalyzed method has been developed for the regioselective arylation specifically at the C-2 position acs.org. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are also a powerful tool for introducing aryl groups, often at the C-6 position, by coupling a halogenated imidazo[2,1-b]thiazole with a boronic acid or ester. researchgate.net

Substitution at C-5: The C-5 position of the imidazo[2,1-b]thiazole ring is electron-rich and thus susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a widely used method to introduce a formyl (-CHO) group at this position. chemmethod.comheteroletters.orgnih.govjapsonline.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemmethod.comheteroletters.org This formyl group can then serve as a synthetic handle for further modifications. Another significant method is the Groebke–Blackburn–Bienaymé reaction (GBBR), a one-pot multicomponent reaction involving a 2-aminothiazole, an aldehyde, and an isocyanide, which regioselectively yields imidazo[2,1-b]thiazol-5-amine derivatives. mdpi.comnih.govosi.lv

Table 2: Key Reactions for Substituent Introduction
PositionReaction TypeDescriptionKey ReagentsReference
C-2, C-6CondensationReaction of a 2-aminothiazole with an α-haloketone.2-Aminothiazole, α-Haloketone researchgate.netmdpi.com
C-2ArylationCopper-catalyzed cross-coupling with aryl halides.Cu(I) catalyst, Aryl halide acs.org
C-5FormylationVilsmeier-Haack reaction to introduce an aldehyde group.POCl₃, DMF chemmethod.comheteroletters.orgnih.gov
C-5AminationGroebke–Blackburn–Bienaymé multicomponent reaction.Aldehyde, 2-Aminothiazole, Isocyanide mdpi.comosi.lv
C-6Suzuki CouplingPalladium-catalyzed cross-coupling with boronic acids.Pd catalyst, Boronic acid researchgate.net

Regioselectivity, the control over the position of chemical bond formation, is a critical aspect of synthesizing specifically substituted imidazo[2,1-b]thiazole derivatives. Several strategies ensure that functional groups are introduced at the intended positions without the formation of undesired isomers.

The classic synthesis of the imidazo[2,1-b]thiazole ring system, which involves the reaction of a 2-aminothiazole with an α-halo carbonyl compound, is an unambiguously regioselective pathway. scispace.com The nitrogen atom of the amino group attacks the α-carbon of the carbonyl compound, and the ring nitrogen of the thiazole subsequently attacks the carbonyl carbon, leading to a fixed orientation of the newly formed imidazole (B134444) ring.

For direct functionalization of a pre-formed imidazo[2,1-b]thiazole core, specific C-H activation methods have been developed. For example, a practical method for the regioselective nitrosylation at the C-3 position uses tert-butyl nitrite (B80452) under mild conditions rsc.org. Similarly, a ligand-free copper-catalyzed C-2 arylation demonstrates high regioselectivity for that specific position acs.org.

Multicomponent reactions also offer excellent regiocontrol in a single step. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prime example, consistently producing 5-amino-substituted imidazo[2,1-b]thiazoles from the reaction of a 2-aminothiazole, an aldehyde, and an isocyanide. mdpi.comnih.gov This method provides a straightforward and regioselective route to these valuable heterocycles, avoiding the formation of isomers. scispace.com Similarly, iodine-mediated reactions have been developed for the regioselective construction of C-N and C-S bonds in the synthesis of benzo-fused analogues of the core structure. rsc.org

Table 3: Examples of Regioselective Syntheses
Reaction TypePosition(s) TargetedKey FeaturesReference
Hantzsch-type CondensationC-6 and other positions based on precursorsUnambiguous, classic route to the core structure. scispace.com
C-H NitrosylationC-3Direct functionalization of the pre-formed ring. rsc.org
Copper-Catalyzed ArylationC-2Highly selective C-H functionalization without ligands. acs.org
Groebke–Blackburn–BienayméC-5One-pot, three-component reaction with high regioselectivity. mdpi.comnih.gov
Iodine-Mediated CyclizationFused Ring SystemsRegioselective formation of C-N and C-S bonds. rsc.org

Chemical Reactivity and Derivatization of Imidazo 2,1 B Thiazol 3 Ylmethanol and Its Core

Electrophilic Substitution Reactions on the Imidazo[2,1-b]thiazole (B1210989) Ring System

The imidazo[2,1-b]thiazole ring system is susceptible to electrophilic attack, with research indicating that substitution preferentially occurs at the C-5 position. This position is activated by the nitrogen atom at position 4 and the sulfur atom of the thiazole (B1198619) ring.

The C-5 position of the imidazo[2,1-b]thiazole nucleus can be readily halogenated. Bromination and iodination are common electrophilic substitution reactions performed on this scaffold. For instance, the reaction of 6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles with bromine or iodine monochloride results in the selective formation of the corresponding 5-bromo and 5-iodo derivatives. nih.gov The successful substitution is confirmed by ¹H-NMR spectroscopy, which shows the disappearance of the characteristic singlet signal for the proton at the C-5 position. nih.gov Even when the substituent at the 6-position is itself a reactive nucleus, such as a 2-thienyl group, bromination still occurs preferentially at the C-5 position of the imidazo[2,1-b]thiazole ring.

The introduction of a formyl group (CHO) at the C-5 position is typically achieved through the Vilsmeier-Haack reaction. chemmethod.com This reaction utilizes a Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). chemmethod.commdpi.com The reaction involves the electrophilic attack of the chloromethyleneiminium salt (the Vilsmeier reagent) on the electron-rich C-5 position of the imidazo[2,1-b]thiazole ring. mdpi.com The resulting 5-formyl derivatives are versatile intermediates for the synthesis of more complex molecules. For example, 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde has been synthesized by treating the parent compound with POCl₃ and DMF in 1,4-dioxane. mdpi.com The successful formylation is confirmed by spectroscopic data, including the appearance of a carbonyl (C=O) stretch in the IR spectrum and a singlet signal for the aldehyde proton in the ¹H-NMR spectrum. mdpi.comnih.gov

Table 1: Examples of Vilsmeier-Haack Formylation on Imidazo[2,1-b]thiazole Derivatives
SubstrateReagentsSolventConditionsProductYieldReference
6-(4-bromophenyl)imidazo[2,1-b]thiazolePOCl₃, DMF1,4-DioxaneHeat at 50-60°C for 8-10h6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde85% chemmethod.commdpi.com
6-Aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazolePOCl₃, DMFNot specifiedNot specified5-Formyl-6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoleExcellent nih.gov
Arylimidazo[2,1-b] mdpi.comCurrent time information in Bangalore, IN.nih.govthiadiazolePOCl₃, DMFNot specifiedStir at 0°C, then 60°C for 4hImidazo[2,1-b] mdpi.comCurrent time information in Bangalore, IN.nih.govthiadiazole-5-carbaldehydeNot specified researchgate.net

Functionalization of the Hydroxymethyl Group at the 3-Position

The hydroxymethyl group at the C-3 position of the imidazo[2,1-b]thiazole ring, as in Imidazo[2,1-b]thiazol-3-ylmethanol, is a key functional handle for further derivatization. This group can undergo reactions typical of primary alcohols, such as oxidation to aldehydes or carboxylic acids, and substitution to form ethers and esters. However, the reactivity can be influenced by the heterocyclic core. For example, attempts to reduce 2-arylimidazo[2,1-b]thiazole-3-carbaldehydes to the corresponding 3-hydroxymethyl derivatives via electrolysis were reported to be unsuccessful, highlighting the specific electronic nature of this ring system. researchgate.net Much of the reported synthetic work at this position begins with precursors like ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate rather than the alcohol itself. nih.gov

The conversion of a primary alcohol, such as the hydroxymethyl group, to a halomethyl group is a standard transformation in organic synthesis, often achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. While this is a chemically plausible reaction for this compound, specific literature examples detailing this direct conversion are not prevalent. However, related halogenated derivatives have been synthesized; for instance, 2-(allylthio)-1H-benzimidazoles can be cyclized with iodine or bromine to yield 3-(halomethyl)-2,3-dihydro-3-methyl-thiazolo[3,2-a]benzimidazole derivatives.

The hydroxymethyl group at the C-3 position can participate in nucleophilic substitution reactions to form various ether and ester derivatives. While direct esterification of the alcohol is feasible, many synthetic routes access these derivatives through other precursors. A key intermediate reported in the literature is ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetate. nih.gov This ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile starting point for creating a wide range of amide and other ester derivatives. For example, the ethyl ester can be converted to 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide, which is a precursor for further functionalization. nih.govresearchgate.net

Nucleophilic Reactions and Amidation Strategies

The imidazo[2,1-b]thiazole core and its derivatives can act as nucleophiles or be functionalized to undergo nucleophilic reactions. Amidation is a particularly common strategy for creating diverse libraries of compounds. This is often achieved by activating a carboxylic acid group on the scaffold (e.g., at the C-2 or C-3 position) and reacting it with various amines.

For instance, 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide can be reacted with cyclic ketones to form acyl-hydrazones, which are then cyclized with thioglycolic acid or thiolactic acid to produce a series of novel spirothiazolidinone acetamide (B32628) derivatives. nih.gov This demonstrates a sophisticated amidation strategy that builds complex heterocyclic systems onto the C-3 position. Similarly, imidazo[2,1-b]thiazole-2-carboxylic acids have been coupled with substituted piperazines using standard coupling agents to form amide (carboxamide) derivatives. nih.gov

Table 2: Examples of Amide Derivatives Synthesized from Imidazo[2,1-b]thiazole Precursors
PrecursorReactant(s)Key TransformationProduct ClassReference
2-[6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide1. Cyclopentanone 2. Thioglycolic acidHydrazone formation followed by cyclocondensation2-[6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-yl]-N-(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)acetamide nih.gov
2-[6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide1. 4-Phenylcyclohexanone 2. Thiolactic acidHydrazone formation followed by cyclocondensation2-[6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-yl]-N-(2-methyl-3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]dec-4-yl)acetamide nih.gov
Imidazo[2,1-b]thiazole-2-carboxylic acidSubstituted sulfonyl piperazinesAmide coupling(5-Aryl-imidazo[2,1-b]thiazol-2-yl)(4-(aryl-sulfonyl)piperazin-1-yl)methanone nih.gov
6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazideIsothiocyanatesAddition followed by cyclization4-Alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones researchgate.net

Conjugation and Hybrid Molecule Formation of Imidazo[2,1-b]thiazole and its Core

The imidazo[2,1-b]thiazole scaffold serves as a versatile platform for the development of complex molecular architectures through conjugation and the formation of hybrid molecules. This strategy, known as molecular hybridization, involves combining the imidazo[2,1-b]thiazole core with other pharmacologically active moieties to create new chemical entities with potentially enhanced or novel biological activities. researchgate.netresearchgate.net

Linkage with Triazole Moieties

The conjugation of the imidazo[2,1-b]thiazole core with triazole rings has been a significant area of research, primarily utilizing the Huisgen 1,3-dipolar cycloaddition, a key example of "click chemistry". nih.gov This approach has led to the synthesis of various imidazo[2,1-b]thiazole-triazole hybrids.

In one study, a series of imidazo[2,1-b]thiazole linked triazole conjugates were synthesized and evaluated for their antiproliferative activity. nih.gov The synthesis involved a click chemistry approach to link the two heterocyclic systems. nih.gov Notably, conjugates 4g and 4h demonstrated significant antiproliferative effects against human lung cancer cells (A549). nih.gov Another study reported a one-pot synthesis of new triazole-imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.nih.govthiadiazole hybrids, where compounds 6f and 6n showed significant activity against Mycobacterium tuberculosis. rmit.edu.vn The presence of a chloro substituent on the imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.nih.govthiadiazole ring and specific groups on the 1,2,3-triazole ring were found to enhance the inhibitory activity. rmit.edu.vn

Further research led to the design and synthesis of new triazole fused imidazo[2,1-b]thiazole hybrids, with several compounds exhibiting promising broad-spectrum antimicrobial activity. nih.gov Specifically, compound 9c from this series displayed significant anti-biofilm activity against Staphylococcus aureus. nih.gov

The general synthetic strategy often involves the reaction of an appropriately functionalized imidazo[2,1-b]thiazole with a triazole precursor. For instance, 2-amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles have been reacted with phenacyl bromides to form 6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles. mdpi.com

Compound/DerivativeSynthetic ApproachKey Findings
Conjugates 4g and 4h Huisgen 1,3-dipolar cycloaddition (Click Chemistry)Significant antiproliferative effect against A549 lung cancer cells. nih.gov
Hybrids 6f and 6n One-pot click chemistryDemonstrated significant growth inhibitory activity against Mycobacterium tuberculosis. rmit.edu.vn
Hybrid 9c Fused hybrid synthesisShowed promising broad-spectrum antimicrobial and significant anti-biofilm activity. nih.gov
6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles Reaction of 2-amino-5-(triazolyl)-1,3,4-thiadiazoles with phenacyl bromidesSuccessful synthesis of fused hybrid systems. mdpi.com

Fusion with Benzimidazole (B57391) Scaffolds

The fusion of imidazo[2,1-b]thiazole with benzimidazole, another privileged heterocyclic scaffold, has yielded conjugates with notable biological activities. A transition-metal-free synthesis route has been developed for creating N-fused heterocycles, including thiazolo[3,2-a]benzimidazoles and imidazo[2,1-b]thiazoles, through an S-propargylation/5-exo-dig cyclization/isomerization sequence. acs.orgnih.gov

A series of imidazo[2,1-b]thiazole-benzimidazole conjugates were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. nih.gov Among these, conjugate 6d showed significant cytotoxicity against the A549 human lung cancer cell line. nih.gov Further studies revealed that this compound arrests the cell cycle in the G2/M phase and inhibits tubulin polymerization. nih.gov Molecular docking studies also suggested that compound 6d occupies the colchicine (B1669291) binding site on tubulin. nih.gov

The synthesis of these hybrids often involves coupling reactions. For example, two transition metal (Cu and Pd)-catalyzed cross-coupling reactions have been developed for preparing N-fused benzo nih.govchemmethod.comimidazo[2,1-b]thiazole derivatives from trans-1,2-diiodoalkenes and 1H-benzo[d]imidazole-2-thiols. acs.org Another approach involves the reaction of 2-mercaptobenzimidazoles with propargyl tosylates under basic conditions to yield 3-substituted thiazolo[3,2-a]benzimidazoles. nih.gov

Compound/DerivativeSynthetic ApproachKey Findings
Thiazolo[3,2-a]benzimidazoles Transition-metal-free S-propargylation/cyclizationEfficient synthesis of N-fused heterocycles. acs.orgnih.gov
Conjugate 6d Multi-step synthesisSignificant cytotoxicity against A549 lung cancer cells; G2/M cell cycle arrest; tubulin polymerization inhibition. nih.gov
Benzo nih.govchemmethod.comimidazo[2,1-b]thiazoles Cu and Pd-catalyzed cross-couplingEfficient synthesis of 3-substituted and 2,3-disubstituted derivatives. acs.org

Hybridization with Oxindole (B195798) and Thiadiazole Structures

The hybridization of the imidazo[2,1-b]thiazole core with oxindole and thiadiazole moieties has resulted in potent biologically active molecules. A series of imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.nih.govthiadiazole-linked oxindoles were synthesized and investigated for their anti-proliferative activity. nih.govresearchgate.net

Compounds 7 , 11 , and 15 from this series exhibited potent anti-proliferative activity, leading to an accumulation of cells in the G2/M phase, inhibition of tubulin assembly, and increased cyclin-B1 protein levels. nih.govresearchgate.net The synthesis of these imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.nih.govthiadiazole-linked oxindoles involves the preparation of 6-Aryl-5-formyl-2-(3,4,5-trimethoxyphenyl)imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.nih.govthiadiazoles, which are then reacted with substituted indolin-2-ones. researchgate.net

Furthermore, the synthesis of new thiazole-clubbed imidazo[2,1-b]thiazole hybrids has been explored for antimycobacterial applications. researchgate.netnih.gov A molecular hybridization strategy was used to generate several imidazo[2,1-b]thiazole–hydrazine–thiazoles. researchgate.netnih.gov Derivative 7b from this series showed the most promising anti-mycobacterial activity against Mycobacterium tuberculosis. nih.gov The structure-activity relationship studies indicated that a chlorophenyl, pyridine (B92270), or coumarin (B35378) substituent on the thiazole ring was significant for the activity. nih.gov

A novel spirooxindole hybrid incorporating an imidazo[2,1-b]thiazole scaffold was synthesized via a [3+2] cycloaddition reaction, demonstrating the versatility of this core in creating complex, three-dimensional structures. mdpi.com

Compound/DerivativeSynthetic ApproachKey Findings
Compounds 7, 11, 15 (Imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.nih.govthiadiazole-linked oxindoles)Condensation of formyl-imidazothiadiazole with oxindolesPotent anti-proliferative activity; G2/M phase cell cycle arrest; tubulin polymerization inhibition. nih.govresearchgate.net
Derivative 7b (Imidazo[2,1-b]thiazole-hydrazone-thiazole)Molecular hybridizationPromising anti-mycobacterial activity. nih.gov
Spirooxindole-imidazo[2,1-b]thiazole hybrid [3+2] cycloaddition reactionStereoselective synthesis of a complex hybrid scaffold. mdpi.com

Formation of Schiff Bases and Subsequent Cyclization

The chemical reactivity of the imidazo[2,1-b]thiazole core allows for the formation of Schiff bases, which are versatile intermediates for the synthesis of other heterocyclic systems. Typically, a formyl group is introduced onto the imidazo[2,1-b]thiazole ring, which can then be condensed with various amines to form Schiff bases (imines). chemmethod.comchemmethod.comresearchgate.net

For instance, 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde, synthesized via the Vilsmeier-Haack reaction, was condensed with different substituted aromatic amines to afford new Schiff bases. chemmethod.comchemmethod.com These intermediates were then subjected to cyclization reactions. chemmethod.comchemmethod.com Treatment with glycine (B1666218) or phthalic anhydride (B1165640) led to the formation of new imidazolone (B8795221) and oxazepine derivatives, respectively, bearing the imidazo[2,1-b]thiazole core. chemmethod.comchemmethod.com

Similarly, Schiff bases derived from imidazo[2,1-b]benzothiazole (B1198073) have been used as precursors for the synthesis of aza-beta-lactam (azetidinone) and tetrazole derivatives. ekb.egekb.eg The condensation of a hydrazone derivative of imidazo[2,1-b]benzothiazole with various aromatic aldehydes yielded Schiff bases, which were then cyclized using phenyl isocyanate or sodium azide (B81097) to form the corresponding diazetidine and tetrazole rings. ekb.egekb.eg

Starting MaterialReagents for Schiff Base FormationCyclization ReagentsFinal Products
6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehydeSubstituted aromatic aminesGlycine, Phthalic anhydrideImidazolone and Oxazepine derivatives. chemmethod.comchemmethod.com
Imidazo[2,1-b]benzothiazole-hydrazoneAromatic aldehydesPhenyl isocyanate, Sodium azideDiazetidine and Tetrazole derivatives. ekb.egekb.eg
5-formyl-imidazo[2,1-b]-1,3,4-thiadiazoleVarious amines-Schiff base derivatives with antimicrobial properties. researchgate.net

Spectroscopic and Spectrometric Characterization of Imidazo 2,1 B Thiazol 3 Ylmethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize imidazo[2,1-b]thiazole (B1210989) derivatives. acs.orgmdpi.comnih.govbrieflands.comresearchgate.netresearchgate.net

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the context of imidazo[2,1-b]thiazole derivatives, specific proton signals are characteristic of the heterocyclic core and its substituents.

For instance, the protons of the imidazo[2,1-b]thiazole ring system typically appear as distinct signals in the ¹H NMR spectrum. The proton at position 2 (H-2) and the proton at position 3 (H-3) of the imidazo[2,1-b]thiazole ring often present as doublets due to coupling with each other. brieflands.com In one derivative, these protons were observed as doublets at δ 6.91 ppm and δ 7.91 ppm, respectively, with a coupling constant of J = 4.4 Hz. brieflands.com Similarly, another study reported characteristic singlets for the imidazo[2,1-b]thiazole protons at δ 7.72 and δ 6.55. acs.orgnih.gov In a different series, these protons appeared as doublets at δ 8.19 and δ 6.78. acs.orgnih.gov

The chemical shifts of the protons on the phenyl ring at position 6 can also be clearly identified. For example, in a 6-(4-(methylsulfonyl)phenyl) derivative, the aromatic protons of the methylsulfonylphenyl group were observed as a multiplet in the range of δ 7.89-8.01 ppm. brieflands.com The protons of various substituents on the imidazo[2,1-b]thiazole core are also readily assigned. For example, the methylene (B1212753) protons of a -CH₂-N group attached to the scaffold were identified as a singlet at δ 4.18 ppm. brieflands.com In derivatives containing a piperazine (B1678402) moiety, the characteristic protons of the piperazine ring are typically found in the range of δ 2.8–3.8 ppm. nih.gov

The presence of geometric isomers in some derivatives can be inferred from the doubling of certain proton signals. For example, in a series of acetohydrazide derivatives, the NH, N=CH, and CH₂ protons were observed as double singlets, indicating the presence of two isomeric forms. jrespharm.com

¹H NMR Data for Selected Imidazo[2,1-b]thiazole Derivatives

Compound/Derivative Proton Signal (δ ppm) Multiplicity Assignment Reference
6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivative 6.91 d (J = 4.4 Hz) Imidazothiazole H-2 brieflands.com
7.91 d (J = 4.4 Hz) Imidazothiazole H-3 brieflands.com
7.96-7.98 d (J = 8.3 Hz) 4-methylsulfonylphenyl H-2 and H-6 brieflands.com
8.02 d (J = 8.3 Hz) 4-methylsulfonylphenyl H-3 and H-5 brieflands.com
3.13 s SO₂CH₃ brieflands.com
4.18 s -CH₂-N brieflands.com
Imidazothiazolyl noscapinoid 7f 7.72 s Imidazothiazole H acs.orgnih.gov
6.55 s Imidazothiazole H acs.orgnih.gov
Imidazothiazolyl noscapinoid 11f 8.19 s Imidazothiazole H acs.orgnih.gov
6.78 s Imidazothiazole H acs.orgnih.gov
Imidazo[2,1-b]thiazole-based sulfonyl piperazine 2.8-3.8 - Piperazine protons nih.gov
6.8-8.20 - Aromatic protons nih.gov
Benzo nih.govjrespharm.comimidazo[2,1-b]thiazole derivative 7.53 s =C-H mdpi.com
4.38 s CH₂ mdpi.com
9.85 s NH mdpi.com

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the imidazo[2,1-b]thiazole ring system and its substituents are diagnostic.

For the imidazo[2,1-b]thiazole core, the carbon atoms typically resonate in the aromatic region of the spectrum. In a series of sulfonyl piperazine derivatives, the carbon signals for the imidazo[2,1-b]thiazole and attached phenyl rings appeared in the range of δ 108.97–158.56 ppm. nih.gov A characteristic signal for a carbonyl group in one of these derivatives was observed at δ 158.61 ppm. nih.gov

In another study, the carbon signals for a benzo nih.govjrespharm.comimidazo[2,1-b]thiazole derivative were assigned, with the carbon atoms of the fused ring system appearing at distinct chemical shifts. mdpi.com For example, the carbons of the thiazole (B1198619) ring fused to the imidazole (B134444) were identified, along with the carbons of the benzimidazole (B57391) portion. mdpi.com The signal for the methylene carbon of an acetamide (B32628) side chain was observed at δ 35.70 ppm. mdpi.com

¹³C NMR Data for Selected Imidazo[2,1-b]thiazole Derivatives

Compound/Derivative Carbon Signal (δ ppm) Assignment Reference
Imidazo[2,1-b]thiazole-based sulfonyl piperazine 108.97-158.56 Aromatic and Heteroaromatic Carbons nih.gov
158.61 C=O nih.gov
21.02 CH₃ nih.gov
45.6 Piperazine Carbons nih.gov
55.0 OCH₃ nih.gov
Benzo nih.govjrespharm.comimidazo[2,1-b]thiazole derivative 166.60 C=O mdpi.com
156.21, 144.30, 138.65, 132.12, 129.37, 129.25, 124.61, 122.06, 121.73, 117.65, 115.71, 112.63, 111.46 Aromatic and Heteroaromatic Carbons mdpi.com
35.70 CH₂ mdpi.com
3-Cyclopropyl-2-(phenylselanyl)benzo nih.govjrespharm.comimidazo[2,1-b]thiazole 8.2, 8.6, 30.9 Cyclopropyl Carbons rsc.org
106.6, 112.1, 119.1, 120.9, 123.5, 127.0, 127.6, 129.3, 129.6, 130.2, 130.5, 130.7, 131.2, 132.0, 137.8, 147.9, 156.8 Aromatic and Heteroaromatic Carbons rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining information about its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) are commonly utilized for the characterization of imidazo[2,1-b]thiazole derivatives. nih.govbrieflands.comresearchgate.netrsc.org

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. This is crucial for confirming the molecular formula of a newly synthesized compound.

For example, the HRMS of an imidazothiazolyl noscapinoid derivative (7f) showed a protonated molecular ion peak [M+H]⁺ at m/z 642.18898, which corresponded to the calculated molecular formula of C₃₄H₃₁N₃O₈S. acs.orgnih.gov In another study, the HRMS data for a series of imidazo[2,1-b]thiazole-based sulfonyl piperazines were used to confirm their elemental compositions. nih.gov For instance, compound 9ab had a calculated m/z of 497.13117 for [M+H]⁺ (C₂₄H₂₅N₄O₄S₂) and a found m/z of 497.12979. nih.gov Similarly, for a benzo nih.govjrespharm.comimidazo[2,1-b]thiazole derivative, the calculated mass for the deprotonated molecule [M-H]⁻ was 340.031684, and the found mass was 340.032253, confirming the formula C₁₇H₁₂ClN₃OS. mdpi.com

HRMS Data for Selected Imidazo[2,1-b]thiazole Derivatives

Compound/Derivative Molecular Formula Calculated m/z Found m/z Ion Reference
Imidazothiazolyl noscapinoid 7f C₃₄H₃₁N₃O₈S 642.18898 642.18898 [M+H]⁺ acs.orgnih.gov
(5-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9ab) C₂₄H₂₅N₄O₄S₂ 497.13117 497.12979 [M+H]⁺ nih.gov
(5-(p-Tolyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9bb) C₂₄H₂₅N₄O₃S₂ 481.13626 481.13497 [M+H]⁺ nih.gov
2-(Benzo nih.govjrespharm.comimidazo[2,1-b]thiazol-3-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide (D10) C₁₇H₁₂ClN₃OS 306.070657 306.070300 [M-H]⁻ mdpi.com
3-Cyclopropyl-2-(phenylselanyl)benzo nih.govjrespharm.comimidazo[2,1-b]thiazole (4f) C₁₈H₁₅N₂SSe 371.0121 371.0109 [M+H]⁺ rsc.org

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as many imidazo[2,1-b]thiazole derivatives. It typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the determination of the molecular weight.

In the analysis of imidazo[2,1-b]thiazole-based sulfonyl piperazines, ESI-MS was used to identify the molecular ion peaks. nih.gov For example, compound 9ab showed an [M+H]⁺ peak at m/z 497. nih.gov Similarly, for a series of chalcone-based imidazothiazole derivatives, ESI-MS was used for characterization. nih.gov In another example, the ESI-MS spectrum of a 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivative displayed a prominent [M+1]⁺ peak at m/z 279.0. brieflands.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

In the IR spectra of imidazo[2,1-b]thiazole derivatives, characteristic absorption bands can be observed for various functional groups. For instance, the N-H stretching vibration in amide-containing derivatives is typically seen in the range of 3200-3400 cm⁻¹. nih.govjrespharm.com The C=O stretching vibration of an amide or ketone is a strong absorption usually found between 1630 and 1720 cm⁻¹. nih.govjrespharm.com For example, in a series of acetohydrazide derivatives, the amide I C=O stretching band appeared around 1670 cm⁻¹. nih.gov

The stretching vibrations of the aromatic C-H bonds are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. nih.gov The presence of a sulfonyl group (SO₂) is indicated by strong absorption bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. brieflands.com In a 6-(4-(methylsulfonyl)phenyl) derivative, these bands were observed at 1298 cm⁻¹ and 1149 cm⁻¹. brieflands.com

Characteristic IR Absorption Frequencies for Imidazo[2,1-b]thiazole Derivatives

Functional Group Absorption Range (cm⁻¹) Reference
N-H Stretch (Amide) 3157 - 3273 nih.gov
Aromatic C-H Stretch 3022 - 3107 nih.gov
Aliphatic C-H Stretch 2854 - 2962 nih.gov
C=O Stretch (Amide) 1666 - 1676 nih.gov
C=N Stretch (Hydrazone) 1587 - 1591 nih.gov
SO₂ Stretch 1149, 1298 brieflands.com
O-H Stretch (Phenol) 3273 nih.gov

Advanced Chromatographic Analysis for Purity and Identity Confirmation

Chromatographic techniques are fundamental for separating components of a mixture, allowing for the purification and identification of target compounds. For imidazo[2,1-b]thiazole derivatives, methods such as HPLC, LC-MS, and UPLC are routinely employed to ensure the quality and integrity of synthesized molecules. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of imidazo[2,1-b]thiazole derivatives. By utilizing a stationary phase and a pressurized liquid mobile phase, HPLC separates compounds based on their polarity and interaction with the column. The retention time (t_R), the time it takes for a compound to travel through the column, is a key characteristic used for identification.

In the analysis of imidazo[2,1-b]thiazole-5-carboxamides, for instance, HPLC has been used to confirm the purity of synthesized compounds, with distinct retention times observed for different derivatives. plos.org For example, the retention time for 2,6-dimethyl-N-(4-(pentyloxy)benzyl)imidazo[2,1-b]thiazole-5-carboxamide was recorded at 6.8 minutes under specific conditions. plos.org This method is crucial for verifying the successful synthesis and purification of these compounds before further biological evaluation. nih.gov

Table 1: HPLC Retention Times for Selected Imidazo[2,1-b]thiazole Derivatives

Compound Name Retention Time (t_R)
6-Ethyl-2-methyl-N-((6-(phenylthio)pyridin-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide 5.6 min
2,6-Dimethyl-N-(4-(pentyloxy)benzyl)imidazo[2,1-b]thiazole-5-carboxamide 6.8 min

Data sourced from Moraski et al. (2020) plos.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of compounds by providing information on both their retention time and their mass-to-charge ratio (m/z), which corresponds to the molecular weight. mdpi.com

For a series of imidazo[2,1-b]thiazole-5-carboxamides, an LC-MS method was developed using a reverse-phase UPLC column coupled to a mass spectrometer. plos.org The analysis confirmed the molecular weights of the synthesized compounds, with high-resolution mass spectrometry (HRMS) providing precise mass data that closely matched the calculated theoretical values. For example, the M+1 ion for 6-Ethyl-2-methyl-N-((6-(phenylthio)pyridin-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide was found at 419.1203, consistent with its calculated mass of 419.1212. plos.org This level of accuracy is critical for unambiguous structure confirmation. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent innovation in liquid chromatography that utilizes columns with sub-2µm particles. ijsrtjournal.com This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. orientjchem.orgtsijournals.com The technique operates at much higher pressures to force the mobile phase through the densely packed column. orientjchem.org

A UPLC-MS method has been effectively used for the analysis of imidazo[2,1-b]thiazole derivatives. plos.org A typical method involves a reverse-phase column and a gradient elution, where the composition of the mobile phase is changed over time to effectively separate a wide range of compounds. plos.org For example, a gradient running from 95% aqueous mobile phase to 95% organic mobile phase over 9 minutes has been successfully applied. plos.org In other studies, UPLC coupled with time-of-flight mass spectrometry (UPLC/TOF-MS) has been employed to study the metabolic profiles of imidazo[2,1-b]thiazole derivatives in biological systems, such as human hepatocytes. nih.gov

Table 2: UPLC-MS Method Parameters for Imidazo[2,1-b]thiazole Analysis

Parameter Condition
Column Waters Acquity UPLC HSS T3 1.8μm (2.1 X 100mm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 95% A to 5% A over 9 minutes
Injection Volume 1 µL

Data sourced from Moraski et al. (2020) plos.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

The crystal structure of a related isomer, imidazo[2,1-b]thiazol-6-ylmethanol, has been determined in complex with an enzyme from Burkholderia pseudomallei. rcsb.org The data, deposited in the Protein Data Bank (PDB entry: 3IKF), was resolved to 2.07 Å, providing a high-resolution view of the molecule within the enzyme's binding site. rcsb.org Similarly, the structure of this same fragment was also solved in a different complex (PDB entry: 3MBM). rcsb.org

Furthermore, single-crystal X-ray diffraction has been used to confirm the chemical structure of more complex imidazo[2,1-b]thiazole derivatives, such as chalcone-based derivatives with anticancer activity. nih.gov This analysis provides unequivocal proof of the molecular structure, which is fundamental for structure-activity relationship (SAR) studies. nih.gov

Table 3: Crystallographic Data for Imidazo[2,1-b]thiazol-6-ylmethanol Complex

Parameter Value
PDB Entry 3IKF
Method X-RAY DIFFRACTION
Resolution 2.07 Å
R-Value Work 0.175
R-Value Free 0.221

Data sourced from RCSB Protein Data Bank rcsb.org

Computational and Theoretical Investigations of Imidazo 2,1 B Thiazol 3 Ylmethanol and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of Imidazo[2,1-b]thiazole (B1210989) derivatives. These calculations help in elucidating the distribution of electrons within the molecule, which is crucial for predicting its reactivity and interaction with biological targets.

The electronic properties of these compounds, such as their aromaticity and the electron-rich nature of the imidazole (B134444) ring, are key determinants of their biological activity. nih.gov For instance, the nitrogen atoms within the imidazothiadiazole ring play an important role in the interactions with molecular targets. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to study the interactions between Imidazo[2,1-b]thiazole derivatives and their biological targets.

Binding Site Analysis (e.g., Tubulin binding site, Enzyme active sites)

Molecular docking studies have been instrumental in identifying the specific binding sites of Imidazo[2,1-b]thiazole derivatives on various biological targets.

Tubulin Binding Site: Several studies have shown that derivatives of Imidazo[2,1-b]thiazole can bind to the colchicine (B1669291) binding site of tubulin. johnshopkins.edunih.govsemanticscholar.org This interaction disrupts microtubule assembly, leading to cell cycle arrest and apoptosis, which is a key mechanism for their anticancer activity. nih.govnih.gov For example, docking studies revealed that certain imidazo[2,1-b] jpsionline.comnih.govnih.govthiadiazole-linked oxindoles bind with αAsn101, βThr179, and βCys241 in the colchicine binding site. nih.gov

Enzyme Active Sites: Imidazo[2,1-b]thiazole derivatives have also been shown to interact with the active sites of various enzymes. For instance, docking studies have been performed against enzymes like Pantothenate synthetase and enoyl-acyl carrier protein reductase (InhA) from M. tuberculosis. jpsionline.com Other studies have targeted the active site of Human peroxiredoxin 5 and carbonic anhydrase isoforms. nih.govnih.gov In the case of cyclooxygenase (COX) enzymes, derivatives have been designed to selectively inhibit COX-2, with docking studies showing interactions with key residues like Arg513 in the secondary pocket. nih.gov

Interaction Energy and Binding Affinity Prediction

Molecular docking not only identifies binding poses but also predicts the binding affinity between a ligand and its target. This is often expressed as a docking score or interaction energy, with more negative values indicating a stronger binding affinity. jpsionline.com

For a series of imidazo[2,1-b]thiazole-linked thiadiazole conjugates, docking studies revealed binding affinities ranging from -6.90 to -10.30 kcal/mol against the Glypican-3 protein, a target in hepatocellular carcinoma. semanticscholar.orgnih.gov The strength of these interactions is often governed by hydrogen bonds and pi-stacking interactions. nih.gov The Solvated Interaction Energy (SIE) model is a physics-based scoring function that has been used to predict binding affinities for a wide range of ligands, including those for antibodies, with good accuracy. frontiersin.org

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of Imidazo[2,1-b]thiazole derivatives and evaluating their activity, researchers can identify key structural features required for a desired biological effect.

For example, SAR studies on a series of imidazo[2,1-b]thiazole-based sulfonyl piperazines revealed that the inhibitory activity against carbonic anhydrase II (hCA II) was influenced by the nature of the substituents. nih.gov Similarly, for COX-2 inhibitors, the type and size of the amine group at the C-5 position of the imidazo[2,1-b]thiazole ring affected both the potency and selectivity of the compounds. nih.gov

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable predictive tools in drug design.

For a set of 42 di(tri)substituted imidazo[2,1-b] jpsionline.comnih.govnih.govthiadiazoles with antiproliferative activity, QSAR investigations showed that lipophilicity, electronic, and steric factors were decisive for their biological potency. nih.gov The resulting three-variable equations yielded high r-squared values (0.887 to 0.924) and good predictive accuracy. nih.gov QSAR studies have also been successfully applied to antifungal agents, where activity was correlated with hydrophobic and indicator parameters. researchgate.net

In Silico Predictive Studies for Pharmacological Relevance

In silico studies, which are computational methods used to predict the pharmacological properties of compounds, play a vital role in the early stages of drug discovery. These studies help to assess the drug-likeness of new molecules and predict their absorption, distribution, metabolism, and excretion (ADME) properties.

For several new imidazo[2,1-b]thiazole derivatives, in silico ADME profiling, toxicity prediction, and drug-likeness scores have been reported to be promising. nih.govelsevierpure.com These predictions, often based on rules like Lipinski's rule of five, help to prioritize compounds for further experimental investigation. nih.gov For instance, in silico studies of certain imidazo[2,1-b] jpsionline.comnih.govnih.govthiadiazoles showed that their ADME and pharmacokinetic parameters were within the acceptable range for human use, indicating their potential as drug-like molecules. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

ADME properties determine the bioavailability and persistence of a drug in the body. For imidazo[2,1-b]thiazole derivatives, in silico ADME profiling has been a key area of investigation to assess their drug-like potential.

Studies on various series of imidazo[2,1-b]thiazole derivatives have shown promising ADME profiles. For instance, a series of N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides were evaluated using the SWISSADME method. mdpi.com The results indicated that these compounds are expected to have minimal blood-brain barrier (BBB) penetration, which is advantageous in reducing potential central nervous system side effects. mdpi.com Another study on imidazo[2,1-b]thiazole-based thiosemicarbazide (B42300) derivatives also reported favorable ADME properties. jrespharm.com

In a study of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, ADME predictions revealed that compounds with halogen substitutions, such as compound 5f , had favorable lipophilicity and enzyme inhibition profiles. nih.gov Similarly, in silico analysis of imidazo[2,1-b]thiazole linked triazole conjugates was performed using the admetSAR tool to predict their ADME properties. researchgate.net

The general findings from these computational studies suggest that the imidazo[2,1-b]thiazole scaffold can be modified to achieve desirable ADME characteristics for drug development.

Drug-likeness and Drug-score Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties consistent with known drugs. This is often assessed using rules like Lipinski's Rule of Five.

Several studies have confirmed that various imidazo[2,1-b]thiazole derivatives adhere to Lipinski's Rule of Five, indicating good oral bioavailability. For example, a series of benzo[d]imidazo[2,1-b]thiazoles were found to have predicted drug-like properties within the accepted limits of Lipinski's rule. rsc.org Similarly, imidazo[2,1-b]thiazole-based thiosemicarbazide derivatives and their analogs complied with Lipinski's rules, with only minor violations for some derivatives that could potentially be addressed through formulation. jrespharm.com

Veber's rule, which considers the number of rotatable bonds and polar surface area, has also been applied. Many imidazo[2,1-b] rsc.orgnih.govthiazine derivatives were found to comply with both Lipinski's and Veber's rules. biointerfaceresearch.com

The drug-score, a composite value that considers drug-likeness, cLogP, logS, molecular weight, and toxicity risks, has also been evaluated for some imidazo[2,1-b]thiazole derivatives. For certain anticancer derivatives, the drug-likeness and drug-score data were reported as promising. nih.govelsevierpure.com

Table 1: Predicted Drug-Likeness Properties of Selected Imidazo[2,1-b]thiazole Derivatives
Compound/SeriesLipinski's Rule of Five ComplianceVeber's Rule ComplianceBioactivity ScoreReference
N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazidesYesYes- mdpi.com
Benzo[d]imidazo[2,1-b]thiazolesYes-- rsc.org
Imidazo[2,1-b]thiazole-based thiosemicarbazidesYes (with minor violations for some)-- jrespharm.com
Imidazo[2,1-b] rsc.orgnih.govthiazine derivativesYesYes- biointerfaceresearch.com
Thiazolo[3,2-b] mdpi.comnih.govbiointerfaceresearch.comtriazole and Imidazo[2,1-b] rsc.orgnih.govbiointerfaceresearch.comthiadiazole derivatives--Moderate (-1.25 to -0.06) nih.govnih.govsemanticscholar.org

Predictive Toxicity Analysis (preclinical, in silico)

In silico toxicity prediction is a critical step to identify potential safety issues early in the drug discovery process. Various computational tools like Toxtree, pkCSM, and preADMET are used for this purpose. uad.ac.id

For several series of imidazo[2,1-b]thiazole derivatives, in silico toxicity analyses have been conducted. For example, the toxicity of certain anticancer imidazo[2,1-b]thiazole derivatives was assessed and found to be promising. nih.govelsevierpure.com In another study on imidazo[2,1-b]oxazole derivatives, ADMET prediction was used to evaluate the toxicity of newly designed inhibitors, which demonstrated good ADMET properties. nih.govresearchgate.net

A study on thiazolo[3,2-b] mdpi.comnih.govbiointerfaceresearch.comtriazole and imidazo[2,1-b] rsc.orgnih.govbiointerfaceresearch.comthiadiazole derivatives reported a safe in silico toxicity profile. nih.govnih.govsemanticscholar.org These predictive studies help in prioritizing compounds with a lower likelihood of causing adverse effects for further development.

Table 2: In Silico Toxicity Endpoints Predicted for Imidazo[2,1-b]thiazole Derivatives
Compound/SeriesPredicted Toxicity EndpointResultReference
Anticancer Imidazo[2,1-b]thiazole derivativesGeneral ToxicityPromising nih.govelsevierpure.com
Imidazo[2,1-b]oxazole derivativesADMET propertiesGood nih.govresearchgate.net
Thiazolo[3,2-b] mdpi.comnih.govbiointerfaceresearch.comtriazole and Imidazo[2,1-b] rsc.orgnih.govbiointerfaceresearch.comthiadiazole derivativesGeneral ToxicitySafe Profile nih.govnih.govsemanticscholar.org
1-phenyl-1-(quinazolin-4-yl) ethanol (B145695) compoundsMutagenicity, Carcinogenicity, LD50, HepatotoxicityLow toxicity for lead compounds uad.ac.id

Crystal Structure Analysis and Intermolecular Interactions (e.g., Hirshfeld calculations)

Understanding the three-dimensional structure and intermolecular interactions of a compound is fundamental to comprehending its physical properties and biological activity. X-ray crystallography provides precise data on bond lengths, bond angles, and crystal packing.

While the specific crystal structure of Imidazo[2,1-b]thiazol-3-ylmethanol is not extensively detailed in the provided search results, the analysis of related thiazole (B1198619) derivatives offers valuable insights. For instance, the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one reveals the formation of dimers through N—H⋯N hydrogen bonds. nih.gov These dimers are further connected by C—H⋯π and C=O⋯π interactions, creating layers within the crystal lattice. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. For the aforementioned thiazole derivative, Hirshfeld analysis showed that H⋯H (37.6%), O⋯H/H⋯O (16.8%), S⋯H/H⋯S (15.4%), N⋯H/H⋯N (13.0%), and C⋯H/H⋯C (7.6%) interactions were the most significant contributors to the crystal packing. nih.gov This type of analysis provides a detailed fingerprint of the intermolecular contacts that stabilize the crystal structure.

Such detailed structural information is crucial for understanding structure-activity relationships and for the rational design of new derivatives with improved properties.

Table 3: Significant Intermolecular Interactions in a Thiazole Derivative from Hirshfeld Surface Analysis
Interaction TypeContribution to Crystal Packing (%)
H⋯H37.6
O⋯H/H⋯O16.8
S⋯H/H⋯S15.4
N⋯H/H⋯N13.0
C⋯H/H⋯C7.6

Data from the analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. nih.gov

Biological Activities and Pharmacological Mechanisms of Imidazo 2,1 B Thiazol 3 Ylmethanol Derivatives

Anticancer and Antiproliferative Activities (Preclinical Studies)

Derivatives of the imidazo[2,1-b]thiazole (B1210989) structure have been the focus of extensive preclinical investigation for their potential as anticancer and antiproliferative agents. nih.govelsevierpure.com

In Vitro Cytotoxicity Evaluation against Human Cancer Cell Lines

The cytotoxic effects of imidazo[2,1-b]thiazole derivatives have been evaluated against a broad spectrum of human cancer cell lines. Various studies have demonstrated their potent antiproliferative activity.

For instance, a series of imidazo[2,1-b]thiazole linked triazole conjugates were assessed for their activity against HeLa (cervical), DU-145 (prostate), A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines. researchgate.netnih.gov Among these, two conjugates exhibited significant antiproliferative effects against A549 lung cancer cells, with IC50 values of 0.92 and 0.78 µM. researchgate.netnih.gov Similarly, imidazo[2,1-b]thiazole-chalcone conjugates have shown promising cytotoxicity against MCF-7, A549, HeLa, DU-145, and HT-29 cell lines, with IC50 values ranging from 0.64 to 30.9 μM. researchgate.netnih.gov

Noscapine-coupled imidazo[2,1-b]thiazole derivatives have also been synthesized and tested against HeLa, MIA PaCa-2 (pancreatic), SK-N-SH (neuroblastoma), and DU145 cell lines, with several conjugates showing potent cytotoxicity. nih.govacs.orgresearchgate.net Further studies have confirmed the activity of various derivatives against cell lines such as the A375P human melanoma cell line, for which some compounds showed superior potency compared to the drug sorafenib. nih.govelsevierpure.com Other tested cell lines include HT-29 (colon), various pancreatic ductal adenocarcinoma (PDAC) cells, and glioma C6 cells. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cancer Type Derivative Type Key Findings Citations
A375P Melanoma Imidazo[2,1-b]thiazole derivatives Superior potency to sorafenib; some compounds showed selectivity for melanoma lines. nih.govresearchgate.netelsevierpure.com
A549 Lung Triazole conjugates, Chalcone conjugates Significant antiproliferative effect (IC50 values of 0.92 and 0.78 µM for triazoles). researchgate.netnih.govnih.govresearchgate.net
DU-145 Prostate Triazole conjugates, Noscapine (B1679977) conjugates, Chalcone conjugates Potent cytotoxicity observed. nih.govresearchgate.netnih.govnih.govacs.orgresearchgate.net
HeLa Cervical Triazole conjugates, Noscapine conjugates, Chalcone conjugates, Coumarinyl derivatives Potent cytotoxicity and anti-proliferative activity observed. nih.govresearchgate.netnih.govnih.govacs.orgresearchgate.netresearchgate.netnih.gov
HepG2 Liver Triazole conjugates, Coumarinyl derivatives Antiproliferative activity demonstrated. researchgate.netnih.govresearchgate.netresearchgate.net
HT-29 Colon Chalcone conjugates, Indolinone analogues Cytotoxic activity and growth inhibition observed. researchgate.netnih.govresearchgate.netnih.gov
MCF-7 Breast Triazole conjugates, Chalcone conjugates, Coumarinyl derivatives Significant cytotoxic activity against human breast cancer cells. researchgate.netresearchgate.netnih.govnih.govresearchgate.netresearchgate.netijpda.org
MIA PaCa-2 Pancreatic Noscapine conjugates Potent cytotoxicity with low IC50 values. nih.govacs.orgresearchgate.net
NCI-60 Panel Various Imidazo[2,1-b]thiazole derivatives Broad antiproliferative activity tested. nih.govelsevierpure.comelsevierpure.com

Molecular Mechanisms of Action

The anticancer effects of imidazo[2,1-b]thiazole derivatives are attributed to several distinct molecular mechanisms, including the inhibition of critical cellular enzymes and disruption of cytoskeletal components.

A primary mechanism of action for many imidazo[2,1-b]thiazole derivatives is the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways that are often hyperactivated in cancer. jacsdirectory.commdpi.com

B-Raf and Pan-RAF Inhibition : Certain derivatives have been identified as potent pan-RAF inhibitors, targeting a key component of the MAPK signaling cascade. elsevierpure.com The BRAF V600E mutation, which leads to pathway hyperactivation, is a major target, and resistance to selective inhibitors is a clinical challenge. elsevierpure.com New (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives have shown high activity in both enzymatic and cellular assays, inhibiting the phosphorylation of downstream effectors MEK and ERK. elsevierpure.com

FLT3 Inhibition : A series of 6-phenylimidazo[2,1-b]thiazole (B182960) derivatives have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.gov These compounds showed strong activity against the FLT3-dependent human acute myeloid leukemia (AML) cell line MV4-11, with one derivative exhibiting an IC50 value of 0.022 µM in an enzymatic assay and 0.002 µM in the cellular assay. nih.govresearchgate.net

RSK2 Inhibition : Imidazo[2,1-b]thiazole guanylhydrazones have been identified as inhibitors of p90 ribosomal s6 kinase 2 (RSK2). jacsdirectory.comresearchgate.net These compounds were active against RSK2 with IC50 values in the low micromolar range. jacsdirectory.com

SIRT1 Activation : While most activities are inhibitory, some imidazo[2,1-b]thiazole scaffolds have been noted as novel SIRT1 activators. jacsdirectory.com

General Tyrosine Kinase Inhibition : Other studies have pointed to the inhibition of general and specific tyrosine kinases. For instance, some derivatives inhibit focal adhesion kinase (FAK), a non-receptor tyrosine kinase, with molecular docking studies revealing critical interactions with amino acid residues in the active site. nih.govresearchgate.net

A significant number of imidazo[2,1-b]thiazole derivatives exert their anticancer effects by interfering with microtubule dynamics, a mechanism shared with established chemotherapy agents. jacsdirectory.commdpi.com These compounds act as microtubule-destabilizing agents by inhibiting tubulin polymerization. nih.govresearchgate.netnih.govjohnshopkins.edu

Studies on imidazo[2,1-b]thiazole-coupled noscapine derivatives revealed that treated pancreatic cancer cells showed an accumulation of tubulin in the soluble cellular fraction, which is indicative of tubulin depolymerization. nih.govacs.org This disruption of microtubule assembly leads to mitotic arrest and subsequent cell death. acs.org Similarly, imidazo[2,1-b]thiazole linked triazole conjugates and chalcone-based derivatives have been shown to effectively inhibit microtubule assembly. researchgate.netresearchgate.netnih.gov Molecular docking studies suggest that these compounds may bind to the colchicine (B1669291) binding site on tubulin, preventing its polymerization into microtubules. researchgate.netmdpi.com

By disrupting microtubule function or inhibiting key kinases, imidazo[2,1-b]thiazole derivatives frequently cause cells to arrest at the G2/M phase of the cell cycle. nih.govnih.govjohnshopkins.edu This is a common consequence of microtubule-targeting agents, as a properly formed mitotic spindle is necessary to pass the G2/M checkpoint. nih.gov

Flow cytometry analysis has repeatedly confirmed this effect. For example, imidazo[2,1-b]thiazole linked triazole conjugates were shown to induce G2/M arrest in A549 lung cancer cells. researchgate.netnih.gov Noscapine-coupled derivatives also caused a significant G2/M arrest in MIA PaCa-2 pancreatic cancer cells. nih.govjacsdirectory.com This arrest is often associated with an elevation in the levels of cyclin-B1, a key regulatory protein of the G2/M transition. nih.govjacsdirectory.com Furthermore, a hydroxamic acid derivative of imidazothiazole was found to arrest HCT-116 cells in the G2/M phase. mdpi.com

The ultimate fate of cancer cells treated with imidazo[2,1-b]thiazole derivatives is often programmed cell death, or apoptosis. This is triggered through multiple interconnected pathways.

Caspase Activation : A central feature of apoptosis is the activation of a cascade of cysteine proteases known as caspases. Treatment with imidazo[2,1-b]thiazole derivatives, such as noscapine conjugates, has been shown to increase the expression and cleavage of executioner caspases like caspase-3 and its substrate PARP. nih.govnih.gov One study on a novel levamisole (B84282) derivative demonstrated the cleavage of caspase-8, suggesting the involvement of the extrinsic (death receptor-mediated) apoptotic pathway. plos.org

Mitochondrial Membrane Potential : The intrinsic apoptotic pathway is often initiated by the disruption of the mitochondrial membrane potential (MMP). nih.gov Several imidazo[2,1-b]thiazole conjugates have been shown to induce apoptosis through this mechanism, as evaluated by assays using dyes like JC-1. researchgate.netnih.gov

Annexin V-FITC Staining : The externalization of phosphatidylserine (B164497) on the cell surface is an early marker of apoptosis, detectable by Annexin V-FITC staining. Studies have used this method to confirm the apoptosis-inducing properties of imidazo[2,1-b]thiazole-based aryl hydrazones and triazole conjugates. researchgate.netnih.gov

Bax/Bcl-2 Modulation : The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell survival. Western blot analysis has revealed that treatment with certain imidazo[2,1-b]thiazole derivatives leads to an upregulation of Bax and a downregulation of Bcl-2, tipping the balance in favor of apoptosis. plos.orgresearchgate.netnih.gov

Signal Transduction Pathway Modulation (e.g., Akt phosphorylation)

Derivatives of the imidazo[2,1-b]thiazole class have been shown to exert their anticancer effects by modulating key signal transduction pathways that are crucial for cancer cell proliferation, survival, and migration. nih.gov Research has highlighted their ability to function as kinase inhibitors, targeting various components of these cascades. nih.gov

One of the critical pathways affected is the PI3K/Akt signaling axis. Akt, a serine/threonine kinase, plays a central role in cell survival by suppressing apoptosis and promoting cell cycle progression. google.com Its activation is linked to the suppression of apoptotic signals mediated by JNK and p38 MAPK. google.com Certain imidazo[2,1-b] jrespharm.comnih.govnih.govthiadiazole compounds have been identified as inhibitors of Focal Adhesion Kinase (FAK) phosphorylation. nih.govamsterdamumc.nl Since FAK is a known upstream regulator of the PI3K/Akt pathway, its inhibition by these derivatives represents a significant mechanism for their antiproliferative activity. nih.govamsterdamumc.nl

Furthermore, these compounds modulate the MAPK/ERK pathway. A series of (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives were found to act as pan-RAF inhibitors, effectively blocking the phosphorylation of downstream targets MEK and ERK, which are essential for uncontrolled cellular growth. elsevierpure.com Another study reported that novel inhibitors with an imidazo[2,1-b] jrespharm.comnih.govnih.govthiadiazol scaffold potently inhibit Mitogen-activated protein kinase-interacting protein kinases (MNKs). nih.gov This inhibition leads to a decrease in the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key factor in the translation of proteins involved in cell proliferation and survival. nih.gov

In Vivo Antitumor Efficacy in Preclinical Animal Models

The in vitro antiproliferative activities of imidazo[2,1-b]thiazole derivatives have been translated into significant antitumor efficacy in preclinical animal models. In a notable study, a series of 3-methyl-imidazo[2,1-b]thiazole-based analogs were evaluated for their anticancer potential. sci-hub.se One derivative, compound 23 , demonstrated a promising ability to significantly reduce tumor volume in an Ehrlich ascites carcinoma (EAC) solid tumor model in mice. sci-hub.se This finding highlights the potential of this chemical class to control tumor growth in a living system. sci-hub.se Further supporting the in vivo potential, another derivative, compound 38a , was selected for in vivo activity testing against melanoma following potent enzymatic and cellular assay results. elsevierpure.com

Antimicrobial Activities (In Vitro Evaluation)

The imidazo[2,1-b]thiazole core is a versatile pharmacophore that also confers significant antimicrobial properties. nih.gov Derivatives have been evaluated in vitro against a wide range of pathogenic microorganisms, including bacteria and fungi, demonstrating their potential as broad-spectrum anti-infective agents. nih.gov

Antibacterial Potency (e.g., against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

Several studies have confirmed the antibacterial action of imidazo[2,1-b]thiazole derivatives against both Gram-positive and Gram-negative bacteria. A series of novel imidazo[2,1-b]-1,3,4-thiadiazoles showed slight to moderate activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.govnih.gov More specifically, isobenzofuran-based imidazo[2,1-b] jrespharm.comnih.govnih.govthiadiazole derivatives exhibited good activity against E. coli and S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.14 to 0.59 mM. nih.gov In another investigation, certain imidazo[2,1-b] jrespharm.comnih.govnih.govthiadiazole derivatives displayed highly potent activity, with MIC values of 0.03 µg/mL against S. aureus and 0.5 µg/mL against E. coli. researchgate.net

In Vitro Antibacterial Activity of Imidazo[2,1-b]thiazole Derivatives
Compound ClassBacterial StrainReported Activity (MIC)Source
Imidazo[2,1-b] jrespharm.comnih.govnih.govthiadiazole derivativeStaphylococcus aureus0.03 µg/mL researchgate.net
Imidazo[2,1-b] jrespharm.comnih.govnih.govthiadiazole derivativeEscherichia coli0.5 µg/mL researchgate.net
Isobenzofuran-based imidazo[2,1-b] jrespharm.comnih.govnih.govthiadiazoleStaphylococcus aureus0.14 - 0.59 mM nih.gov
Isobenzofuran-based imidazo[2,1-b] jrespharm.comnih.govnih.govthiadiazoleEscherichia coli0.14 - 0.59 mM nih.gov
Imidazo[2,1-b]-1,3,4-thiadiazolesStaphylococcus aureusSlight to moderate activity nih.govnih.gov
Imidazo[2,1-b]-1,3,4-thiadiazolesPseudomonas aeruginosaSlight to moderate activity nih.govnih.gov
Imidazo[2,1-b]-1,3,4-thiadiazolesEscherichia coliSlight to moderate activity nih.govnih.gov

Antifungal Efficacy (e.g., against Candida albicans)

The antifungal potential of this scaffold has been primarily evaluated against Candida albicans, a common opportunistic fungal pathogen. Studies have shown that imidazo[2,1-b]-1,3,4-thiadiazole derivatives possess slight to moderate antifungal activity. nih.govnih.gov Research on isobenzofuran-based imidazo[2,1-b] jrespharm.comnih.govnih.govthiadiazoles also demonstrated fairly good activity against C. albicans, with MIC values in the range of 0.14 to 0.59 mM. nih.gov The broader class of imidazole (B134444) derivatives has shown moderate inhibitory power, with mean MIC values against various Candida strains reported to be between 200 µg/mL and 312.5 µg/mL. mdpi.com

In Vitro Antifungal Activity of Imidazo[2,1-b]thiazole Derivatives
Compound ClassFungal StrainReported Activity (MIC)Source
Isobenzofuran-based imidazo[2,1-b] jrespharm.comnih.govnih.govthiadiazoleCandida albicans0.14 - 0.59 mM nih.gov
Imidazole derivativesCandida spp.200 - 312.5 µg/mL (Mean) mdpi.com
Imidazo[2,1-b]-1,3,4-thiadiazolesCandida albicansSlight to moderate activity nih.govnih.gov

Antitubercular Action (e.g., against Mycobacterium tuberculosis)

A significant area of investigation for imidazo[2,1-b]thiazole derivatives is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. jrespharm.com Several analogs have demonstrated potent antitubercular effects in vitro. nih.gov For instance, a series of N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazides were screened against the H37Rv strain of M. tuberculosis, with one compound, 3e , emerging as the most active, showing a MIC of 6.25 µg/ml. jrespharm.com In another study, (2-cyclohexyl-6-phenylimidazo[2,1-b] jrespharm.comnih.govnih.govthiadiazol-5-yl)methanol (7a ) exhibited 100% inhibition of the H37Rv strain at a concentration of >6.25 µg/ml. nih.govresearchgate.net Furthermore, the introduction of a nitroso group at the 5-position, as in 5-Nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole , was found to result in potent antitubercular activity. nih.gov

In Vitro Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives
CompoundBacterial StrainReported ActivitySource
Compound 3e ([6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 2,4-dinitrobenzylidenehydrazide)Mycobacterium tuberculosis H37RvMIC of 6.25 µg/ml jrespharm.com
Compound 7a ((2-cyclohexyl-6-phenylimidazo[2,1-b] jrespharm.comnih.govnih.govthiadiazol-5-yl)methanol)Mycobacterium tuberculosis H37Rv100% inhibition at >6.25 µg/ml nih.govresearchgate.net
5-Nitroso-6-p-chlorophenylimidazo[2,1-b]thiazoleMycobacterium tuberculosisPotent activity nih.gov

Antiviral and Antileishmanial Investigations

The therapeutic utility of the imidazo[2,1-b]thiazole scaffold and related structures extends to antiviral and antiprotozoal applications. For the broader class of imidazo[2,1-b]thiazole derivatives, effectiveness has been noted against viruses such as the Coxsackie B4 virus.

More extensive research has been conducted on the antileishmanial properties of related imidazole-containing heterocycles. A study on N(3)-substituted imidazolidin-2-one derivatives revealed significant activity against promastigotes of Leishmania (L) mexicana and Leishmania infantum. nih.gov Specifically, compound 25 (1-(3-methylisoxazol-5-yl)-3-(4-bromobenzyl)imidazolidin-2-one) was effective against the clinically relevant intracellular amastigote stage of L. mexicana, with a low half-maximal inhibitory concentration (IC50) value of 2.4 µmol L⁻¹. nih.gov These findings suggest that fused imidazole systems are a promising foundation for the development of new antileishmanial agents. researchgate.net

Compound Names Mentioned

Number/NameChemical Name
3e [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 2,4-dinitrobenzylidenehydrazide
7a (2-cyclohexyl-6-phenylimidazo[2,1-b] jrespharm.comnih.govnih.govthiadiazol-5-yl)methanol
23 3-methyl-imidazo[2,1-b]thiazole-based analog (specific structure detailed in source)
25 1-(3-methylisoxazol-5-yl)-3-(4-bromobenzyl)imidazolidin-2-one
38a (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivative with a cyclic sulfamide (B24259) moiety
5-Nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole 5-Nitroso-6-(4-chlorophenyl)imidazo[2,1-b]thiazole

Enzyme Inhibitory Activities (Biochemical Assays)

The imidazo[2,1-b]thiazole core has been a fruitful starting point for the development of potent and selective enzyme inhibitors. Biochemical assays have been instrumental in quantifying the inhibitory activity of these derivatives against several key enzymes implicated in human diseases.

Carbonic Anhydrase (CA) Inhibition (e.g., hCA I, II, IX, XII)

Derivatives of the imidazo[2,1-b]thiazole scaffold have been investigated for their ability to inhibit various isoforms of human carbonic anhydrase (hCA). A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates were synthesized and evaluated for their inhibitory potency against four isoforms: the cytosolic hCA I and hCA II, and the transmembrane tumor-associated hCA IX and hCA XII. mdpi.comvu.nl

The results from a stopped-flow CO2 hydrase assay indicated that the compounds were largely inactive against hCA I, hCA IX, and hCA XII, with inhibition constants (K_i) greater than 100 µM. mdpi.comvu.nl However, several of these derivatives displayed selective inhibitory activity against the physiologically dominant cytosolic isoform hCA II, with K_i values in the micromolar range. mdpi.comvu.nl Specifically, the inhibition constants against hCA II were found to be in the range of 57.7–98.2 µM. vu.nl This selective inhibition of hCA II over other isoforms suggests that these derivatives could be valuable tools for further understanding the specific physiological roles of hCA II in various pathologies. mdpi.comvu.nl

Table 1: Inhibitory Activity of Imidazo[2,1-b]thiazole-sulfonyl piperazine Conjugates Against hCA Isoforms

Isoform Inhibition Constant (K_i) Activity Level
hCA I > 100 µM Inactive
hCA II 57.7 – 98.2 µM Active / Selective
hCA IX > 100 µM Inactive
hCA XII > 100 µM Inactive

Cyclooxygenase (COX) Inhibition (e.g., COX-1, COX-2)

The anti-inflammatory potential of imidazo[2,1-b]thiazole derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes. A series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives were specifically designed and synthesized as selective COX-2 inhibitors. mdpi.com In vitro assays demonstrated that these compounds are potent and selective inhibitors of the COX-2 isoenzyme, with IC_50 values ranging from 0.08 to 0.16 µM. mdpi.com

The most potent compound in this series, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (compound 6a), exhibited a COX-2 IC_50 value of 0.08 µM. mdpi.com Importantly, this compound showed high selectivity for COX-2, with a COX-1 IC_50 value greater than 100 µM, resulting in a selectivity index of over 313.7. mdpi.com The research indicated that the type and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring influenced both the potency and selectivity of COX-2 inhibition. mdpi.com Further studies involving molecular docking have also supported the higher inhibitory action of certain imidazo[2,1-b] mdpi.comresearchgate.netsemanticscholar.orgthiadiazole derivatives against COX-2 compared to the standard drug diclofenac. semanticscholar.org

Table 2: In Vitro COX-1/COX-2 Inhibition Data for a Lead Imidazo[2,1-b]thiazole Derivative

Compound COX-1 IC_50 (µM) COX-2 IC_50 (µM) Selectivity Index (COX-1/COX-2)
6a > 100 0.08 > 313.7

Other Specific Enzyme Targets (e.g., Jun Kinase)

Beyond carbonic anhydrases and cyclooxygenases, the broader imidazo[2,1-b] mdpi.comresearchgate.netsemanticscholar.orgthiadiazole class of compounds has been identified as potential inhibitors of other enzymes. researchgate.net Among these, Jun kinase has been noted as a possible target. researchgate.net Reviews of the biological activities of this heterocyclic system suggest its potential significance in target-oriented drug discovery, including the inhibition of Jun kinase. researchgate.net However, detailed biochemical assay data quantifying the specific inhibitory activity against Jun kinase for imidazo[2,1-b]thiazol-3-ylmethanol derivatives is not extensively detailed in the available literature.

Other Pharmacological Properties (Preclinical Investigations)

Preclinical studies have uncovered additional pharmacological activities of imidazo[2,1-b]thiazole derivatives, highlighting their potential in treating a range of conditions.

Anti-inflammatory and Analgesic Effects

The enzyme-inhibiting properties of imidazo[2,1-b]thiazole derivatives translate into significant anti-inflammatory and analgesic effects in preclinical models. A series of 2,6-diaryl-imidazo[2,1-b] mdpi.comresearchgate.netsemanticscholar.orgthiadiazole derivatives were evaluated in vivo for these properties. mdpi.com In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, one of the compounds (5c) demonstrated superior anti-inflammatory activity compared to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. mdpi.comamsterdamumc.nl

In addition to anti-inflammatory effects, several compounds from the same series (5g, 5i, 5j) exhibited antinociceptive (analgesic) activity comparable to that of diclofenac. mdpi.comamsterdamumc.nl The imidazo[2,1-b]thiazole scaffold is recognized as a core structure in molecules possessing these pharmacological properties. mdpi.comfrontiersin.org

Anticonvulsant Properties

The imidazo[2,1-b]thiazole scaffold and its close isostere, imidazo[2,1-b] mdpi.comresearchgate.netsemanticscholar.orgthiadiazole, are core structures in molecules that have been investigated for anticonvulsant activity. vu.nlmdpi.commdpi.com Preclinical screening has identified promising candidates within this class.

One study on 2-oxo-1-pyrrolidinyl imidazothiadiazole derivatives identified a compound, 4-(2,2-difluoropropyl)-1-{[2-(methoxymethyl)6-(trifluoromethyl) imidazo (B10784944) (2,1b) (1,3,4) thiadiazol-5-yl] methyl} pyrrolidine-2 one, with potent anticonvulsant effects. This specific derivative showed 95% anticonvulsant activity at the lowest dose in a preclinical model, with its activity linked to binding with the synaptic vesicle protein 2A (SV2A). The inclusion of fluorine atoms in the structure was noted to enhance the anticonvulsant activity. The potential for these derivatives is also noted in reviews, which list anticonvulsant properties as one of the key biological activities of the imidazo[2,1-b] mdpi.comresearchgate.netsemanticscholar.orgthiadiazole heterocyclic system. mdpi.comresearchgate.net

Anthelmintic Applications

The imidazo[2,1-b]thiazole nucleus is a core component of well-established anthelmintic drugs, highlighting the potential of its derivatives in combating parasitic worm infections. dergipark.org.trnih.gov One of the most notable examples is Tetramisole and its levorotatory isomer, Levamisole, which possess a 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole structure. nih.govjrespharm.com The discovery of these broad-spectrum anthelmintics spurred further research into condensed imidazo[2,1-b]thiazole systems. dergipark.org.tr

More recent research has focused on developing new derivatives with enhanced efficacy and a broader spectrum of activity. For instance, a study on isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole has demonstrated promising broad-spectrum anthelmintic activity. acs.org The ongoing exploration of this chemical scaffold continues to yield compounds with significant potential in the treatment of helminthiasis. conicet.gov.armdpi.comsciforum.net

Diuretic and Cardiotonic Studies

Derivatives of imidazo[2,1-b]thiazole and its bioisostere, imidazo[2,1-b] acs.orgconicet.gov.arresearchgate.netthiadiazole, have been investigated for their effects on the cardiovascular and renal systems, with several compounds exhibiting notable diuretic and cardiotonic properties. nih.govconicet.gov.arrjptonline.orgresearchgate.net

Research has shown that specific structural modifications to the imidazo[2,1-b]thiazole ring system can lead to potent cardiotonic effects. researchgate.net One study highlighted that imidazo[2,1-b]thiazole guanylhydrazone derivatives possess both antitumor and cardiotonic activity. conicet.gov.ar Specifically, the guanylhydrazone of 2,3-dihydro-6-chloroimidazo[2,1-b]thiazole-5-carboxaldehyde was identified as a particularly interesting compound with this dual activity. nih.gov

In the realm of diuretic activity, imidazo[2,1-b]thiazoleacetohydrazones have been synthesized and evaluated. mdpi.com The structural similarities of some of these derivatives to known diuretic agents have prompted investigations into their mechanism of action and potential therapeutic applications in managing fluid retention. rjptonline.orgsemanticscholar.org

Antisecretory and Anti-apoptotic Effects

The imidazo[2,1-b]thiazole scaffold has been explored for its potential to modulate cellular processes such as secretion and apoptosis. Certain derivatives have demonstrated antisecretory and anti-apoptotic activities in various experimental models. conicet.gov.armdpi.com

Studies have reported the synthesis and antisecretory activity of 6-substituted 5-cyanomethylimidazo[2,1-b]thiazoles and 2,6-dimethyl-5-hydroxymethylimidazo[2,1-b] acs.orgconicet.gov.arresearchgate.netthiadiazole. mdpi.com These findings suggest a potential role for these compounds in conditions characterized by excessive secretion.

Furthermore, a significant body of research indicates that many imidazo[2,1-b] acs.orgconicet.gov.arresearchgate.netthiadiazole derivatives can induce apoptosis, particularly in cancer cell lines. researchgate.net Mechanistic studies have revealed that the apoptotic effects of some of these compounds are associated with the activation of caspases and the externalization of phosphatidylserine. researchgate.net This pro-apoptotic activity underscores their potential as anticancer agents. nih.gov

Herbicidal Applications

The biological activity of imidazo[2,1-b]thiazole derivatives extends to the agricultural sector, with some compounds demonstrating herbicidal properties. nih.govconicet.gov.armdpi.comsciforum.net Research in this area has focused on the synthesis and evaluation of derivatives that can effectively control weed growth.

Specifically, 5-formylimidazo[2,1-b]thiazoles and their derivatives have been identified as having herbicidal activity. mdpi.com The structural features of these compounds allow for various modifications to optimize their potency and selectivity against different plant species. The exploration of this chemical class continues to be an area of interest for the development of new and effective herbicides. rjptonline.org

Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

A significant area of research has been the investigation of imidazo[2,1-b]thiazole derivatives as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a protein channel critical for ion and water transport across cell membranes. dergipark.org.trjrespharm.com Mutations in the CFTR gene, particularly the ΔF508 mutation, lead to cystic fibrosis.

Studies have shown that certain 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines can act as effective potentiators of mutant CFTR channels. researchgate.netresearchgate.netnih.gov These compounds have been shown to enhance the activity of the defective ΔF508-CFTR, offering a potential therapeutic strategy for correcting the underlying cellular defect in cystic fibrosis. researchgate.netnih.gov Notably, this activity has been observed in derivatives that lack significant vascular, inotropic, or chronotropic cardiac effects, which is a desirable characteristic for a targeted CFTR modulator. researchgate.netnih.gov The imidazo[2,1-b]thiazole scaffold provides a versatile platform for the design of novel and selective CFTR potentiators. researchgate.netjrespharm.com

Structure Activity Relationship Sar Studies for Imidazo 2,1 B Thiazol 3 Ylmethanol Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity of imidazo[2,1-b]thiazole (B1210989) derivatives is highly sensitive to the nature and position of substituents on the bicyclic core and its appended functionalities.

Substitutions on the aromatic and heteroaromatic rings attached to the imidazo[2,1-b]thiazole nucleus, typically at the C-2, C-5, or C-6 positions, play a pivotal role in modulating biological activity.

For antitubercular activity, specific substitution patterns have been identified as critical. For instance, early screenings identified 2-chloro-6-phenylimidazo[2,1-b]thiazole as having activity against Mycobacterium tuberculosis. nih.gov Further studies on 6-phenyl substituted analogues revealed that adding a chloro group to the para-position of the phenyl ring, combined with a 5-nitroso group, resulted in potent antitubercular activity. nih.gov In another series, the fusion of a benzo group to the imidazole (B134444) ring, creating benzo-[d]-imidazo[2,1-b]-thiazole derivatives, was explored. A compound with a 2,4-dichloro phenyl moiety showed significant activity (IC₅₀ 2.03 μM), and another with a 4-nitro phenyl group also displayed notable potency against M. tuberculosis H37Ra. semanticscholar.orgresearchgate.net

In the context of anticancer activity, a series of imidazo[2,1-b]thiazole-benzimidazole conjugates were synthesized, where substitutions on a phenyl ring linked to the benzimidazole (B57391) moiety were evaluated. A derivative with a 4-chloro substituent on this phenyl ring (conjugate 6d) exhibited significant cytotoxicity against the A549 human lung cancer cell line with an IC₅₀ value of 1.08 µM. nih.gov Similarly, in a series of imidazo[2,1-b]thiazole linked triazole conjugates, compounds with a 4-fluorophenyl (4g) and a 4-chlorophenyl (4h) group attached to the triazole ring showed potent antiproliferative effects on A549 cells, with IC₅₀ values of 0.92 µM and 0.78 µM, respectively. researchgate.net

For selective cyclooxygenase-2 (COX-2) inhibition, the presence of a 4-(methylsulfonyl)phenyl group at the C-6 position of the imidazo[2,1-b]thiazole ring was identified as a key pharmacophore. nih.govnih.gov This finding was part of a rational design approach based on known COX-2 inhibitors. nih.gov

The electronic nature of the substituents on the phenyl ring at C-6 also influences reactivity and activity. Studies on C-H bond selenylation showed that electron-donating groups (e.g., methyl, methoxy) on the phenyl ring were more effective than electron-withdrawing groups (e.g., fluoro, cyano). acs.org

Table 1: Effect of Aromatic Substitutions on Biological Activity of Imidazo[2,1-b]thiazole Derivatives
Compound/SeriesSubstitution PatternBiological ActivityKey FindingsReference
2-Chloro-6-phenylimidazo[2,1-b]thiazoleCl at C-2, Phenyl at C-6AntitubercularIdentified as an active lead compound. nih.gov
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT06)Fused benzo ring, 2,4-dichlorophenyl moietyAntitubercular (Mtb H37Ra)IC₅₀ = 2.03 μM. semanticscholar.orgresearchgate.net
Benzo-[d]-imidazo-[2,1-b]-thiazole derivative (IT10)Fused benzo ring, 4-nitrophenyl moietyAntitubercular (Mtb H37Ra)IC₅₀ = 2.32 μM. semanticscholar.orgresearchgate.net
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)4-Chlorophenyl group on benzimidazoleAnticancer (A549 cells)IC₅₀ = 1.08 µM. nih.gov
Imidazo[2,1-b]thiazole-triazole conjugate (4h)4-Chlorophenyl group on triazoleAnticancer (A549 cells)IC₅₀ = 0.78 µM. researchgate.net
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives4-(Methylsulfonyl)phenyl at C-6COX-2 InhibitionIdentified as a key pharmacophore for selective COX-2 inhibition. nih.govnih.gov

The 3-position of the imidazo[2,1-b]thiazole ring is a critical site for modification, and the parent compound of this class, imidazo[2,1-b]thiazol-3-ylmethanol, serves as a key synthetic intermediate. The hydroxymethyl group at this position can enhance water solubility and provides a handle for introducing diverse functional groups, which significantly impacts biological activity.

Derivatization of the 3-position has been extensively explored in the search for new antitubercular agents. Conversion of the 3-ylacetic acid (a derivative of the 3-ylmethanol) to N²-arylidenehydrazides yielded compounds with antibacterial, antitubercular, and antiviral activities. nih.gov In this series, the substitution on the arylidene moiety was crucial, with a 5-nitro-2-furfurylidene derivative showing the highest antituberculosis activity. nih.gov

A significant breakthrough came with the development of imidazo[2,1-b]thiazole-5-carboxamides (ITAs), which are structurally related to modifications at the 3-position in terms of exploring substituents around the five-membered imidazole ring. These compounds have shown potent nanomolar activity against M. tuberculosis by targeting QcrB, a component of the electron transport chain. nih.govplos.orgnih.govacs.org The SAR for this class is well-defined, showing that small changes to the carboxamide substituent lead to significant shifts in potency. nih.govnih.gov For example, compound ND-11543 demonstrated excellent potency and favorable in vivo properties. plos.orgnih.gov

In the context of antiviral activity, a series of compounds based on a 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one core was studied. Further modification by creating a methylene (B1212753) linkage at the C-5 position to an indolin-2-one moiety showed that substituents on the indolinone ring could direct the activity towards specific cell types, highlighting the sensitivity of the biological mechanism to small structural changes originating from the core. mdpi.com

Table 2: Effect of Functional Groups at or Derived from the 3-Position on Biological Activity
Core/Derivative ClassFunctional Group at/derived from C-3Biological ActivityKey FindingsReference
This compoundHydroxymethyl (-CH₂OH)Synthetic PrecursorEnhances solubility and allows for further derivatization.
(Imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazidesAcetohydrazide derivativesAntitubercular, AntiviralActivity is dependent on the arylidene substituent. A 5-nitro-2-furfurylidene derivative was most potent against TB. nih.govnih.gov
Imidazo[2,1-b]thiazole-5-carboxamides (ITAs)Carboxamide (at C-5, related exploration space)Antitubercular (QcrB inhibitor)Potent nanomolar activity against Mtb. SAR is highly sensitive to carboxamide substituents. nih.govplos.orgnih.govacs.org
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivativesMethylene-indolin-2-one at C-5Antiviral (Parvovirus B19)Small structural changes direct activity towards specific cell types. mdpi.com

The integrity of the fused heterocyclic system, including the bridgehead nitrogen and the sulfur atom, is fundamental to the biological activity of imidazo[2,1-b]thiazole derivatives. amazonaws.com Modifications through isosteric replacement have been explored to probe the importance of these atoms.

The replacement of the sulfur atom in the thiazole (B1198619) ring with an oxygen atom to form an isosteric imidazooxazole (B14894385) nucleus was investigated in a search for new kinase inhibitors. This modification was designed to study its impact on biological activity, indicating the importance of the heteroatom at this position for target interaction. sci-hub.se

In another study, the isosteric replacement of the bridgehead nitrogen atom (position 7) in imidazothiazoles with a methine group (CH) to yield pyrrolo[2,1-b]thiazole derivatives was evaluated for antiviral activity against Junin virus (JUNV). The study found that while the imidazothiazole parents were selective, the pyrrolo[2,1-b]thiazole isosteres lost their selectivity, suggesting a critical role for the bridgehead nitrogen in maintaining a selective antiviral profile. conicet.gov.ar

Furthermore, the replacement of the thiazole ring with a bioisosteric 1,3,4-thiadiazole (B1197879) ring to give imidazo[2,1-b] Current time information in Bangalore, IN.ebi.ac.uknih.govthiadiazoles has been a widely adopted strategy. conicet.gov.arheteroletters.orgresearchgate.net This scaffold retains a broad spectrum of biological activities, including antitubercular and anticancer properties, demonstrating that this particular isosteric replacement is well-tolerated and can produce highly active compounds. conicet.gov.arresearchgate.net

Identification of Key Pharmacophoric Features

Pharmacophore modeling and SAR studies have been instrumental in identifying the key structural features required for the biological activity of imidazo[2,1-b]thiazole derivatives. researchgate.net

For COX-2 inhibition , a clear pharmacophore has emerged. The essential features include the 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole scaffold. The methylsulfonyl group fits into a specific pocket of the COX-2 active site, and various amine-containing substituents (Mannich bases) at the C-5 position were shown to modulate potency and selectivity. nih.govnih.gov

In the realm of anticancer agents , the pharmacophoric features are more diverse depending on the mechanism of action.

Tubulin Inhibition: For conjugates of imidazo[2,1-b]thiazole and benzimidazole, docking studies suggest that the compounds bind to the colchicine (B1669291) binding site of tubulin. The imidazo[2,1-b]thiazole moiety and the substituted benzimidazole portion act as key interacting fragments. nih.gov

Kinase Inhibition: For derivatives designed as kinase inhibitors, specific aromatic substitutions that can form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket are crucial. For instance, a novel series of imidazo[2,1-b]thiazoles was found to selectively inhibit ErbB4 (HER4) kinase. sci-hub.se In another study, pharmacophore mapping of established derivatives was used to guide the design of new compounds with potential mTOR inhibitory activity. ebi.ac.uknih.gov

IDO1 Inhibition: In the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the imidazo[2,1-b]thiazole scaffold serves as a core, with pharmacophore models indicating the required distances and orientations of hydrogen bond donors, acceptors, and aromatic features for effective binding. researchgate.net

For antitubercular activity , the imidazo[2,1-b]thiazole-5-carboxamide (ITA) scaffold is a well-established pharmacophore targeting the QcrB subunit of the cytochrome bcc-aa3 complex. nih.govacs.org The key features include the core heterocycle, the carboxamide linker, and a substituted aromatic or heteroaromatic tail that occupies a hydrophobic pocket in the target enzyme. nih.gov

Rational Design Principles for Enhanced Activity

The development of potent and selective this compound derivatives has increasingly relied on rational design principles, moving from broad screening to target-oriented approaches.

One key principle is scaffold hopping and isosteric replacement . As seen in the development of COX-2 inhibitors, the thiazole ring of imidazo[2,1-b]thiazole was a successful replacement for the pyridine (B92270) ring in earlier imidazo[1,2-a]pyridine (B132010) inhibitors. nih.gov Similarly, the replacement of the thiazole with a 1,3,4-thiadiazole ring has yielded numerous active compounds. conicet.gov.ar However, such replacements must be carefully considered, as the switch from a bridgehead nitrogen to a methine group demonstrated a loss of selectivity. conicet.gov.ar

Structure-based design and molecular modeling are now commonly employed. Docking studies have been used to predict the binding modes of newly designed compounds within their biological targets, such as tubulin, various kinases, and QcrB. nih.govnih.govmdpi.com This allows for the rational introduction of substituents to optimize interactions with key amino acid residues. For example, understanding the binding of ITAs within QcrB has guided the synthesis of analogs with nanomolar potency. nih.gov

Another powerful strategy is pharmacophore hybridization or fusion . This involves combining the structural features of two or more known pharmacophores into a single molecule to achieve dual or enhanced activity. This was successfully applied in the design of dual inhibitors of IDO1 and histone deacetylase 6 (HDAC6), where an imidazothiazole-based core was linked to a hydroxamic acid moiety, a known zinc-binding group in HDAC inhibitors. mdpi.com

Finally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is increasingly integrated into the design process. By calculating properties like solubility, oral bioavailability, and potential for drug-likeness early on, researchers can prioritize the synthesis of compounds with more favorable pharmacokinetic profiles, increasing the likelihood of developing a successful drug candidate. semanticscholar.orgrsc.org

Q & A

Q. What are the common synthetic routes for Imidazo[2,1-b]thiazol-3-ylmethanol, and how are reaction conditions optimized?

Imidazo[2,1-b]thiazole derivatives are typically synthesized via multicomponent reactions. A solvent-free Friedel-Crafts acylation using Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) is highly efficient, yielding 90–96% under optimized conditions (80°C, 2 hours). Key parameters include catalyst selection (Eaton’s reagent outperforms FeCl₃ or PTSA), temperature, and solvent absence. For example, substituting Eaton’s reagent with methane sulfonic acid resulted in no product formation, highlighting its critical role in electrophilic cyclization .

Q. What biological activities are associated with Imidazo[2,1-b]thiazole derivatives, and how are these assessed experimentally?

These derivatives exhibit broad pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Biological evaluation involves:

  • In vitro assays : Enzyme inhibition (e.g., 15-lipoxygenase for anti-inflammatory activity ), cytotoxicity screening against cancer cell lines .
  • Structure-activity relationship (SAR) : Modifying substituents on the thiazole or imidazole rings to enhance potency. For instance, introducing electron-withdrawing groups improves antitumor activity .

Q. What analytical techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity and purity (e.g., δ 8.12 ppm for aromatic protons in DMSO-d₆) .
  • Thin-layer chromatography (TLC) : Monitors reaction progress on silica gel with UV detection .
  • Melting point analysis : Validates crystallinity and compound stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or biological data across studies?

Discrepancies often arise from reaction conditions or biological assay variability. Strategies include:

  • Systematic optimization : Replicate experiments using controlled variables (e.g., catalyst, solvent, temperature). For example, Eaton’s reagent yields 90% under solvent-free conditions, while AlCl₃ in CS₂ yields only 32% .
  • Statistical analysis : Apply factorial design to identify significant factors (e.g., temperature > catalyst type) .
  • Cross-validation : Compare results with computational predictions (e.g., solubility via Veber’s rule ).

Q. What computational tools predict the pharmacokinetic properties of Imidazo[2,1-b]thiazole derivatives?

  • Solubility and bioavailability : Veber’s rule evaluates molecular weight (<500 Da), rotatable bonds (<10), and polar surface area (<140 Ų). Imidazo[2,1-b]thiazoles show good aqueous solubility and oral bioavailability .
  • Molecular docking : Simulates ligand-receptor interactions (e.g., 15-lipoxygenase binding for anti-inflammatory agents ).
  • ADMET prediction : Software like SwissADME assesses absorption, metabolism, and toxicity .

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?

  • Core modifications : Introducing electron-donating groups (e.g., methyl or methoxy) enhances antimicrobial activity .
  • Hybrid scaffolds : Fusing with carbazole or pyrazole rings improves antitumor efficacy .
  • Pharmacophore mapping : Identifies critical hydrogen-bonding sites (e.g., NH groups in thiosemicarbazides ).

Q. What methodologies ensure data integrity in high-throughput screening or AI-driven drug discovery?

  • Encryption protocols : Secure sensitive data (e.g., compound libraries or biological results) .
  • AI-assisted simulations : Tools like COMSOL Multiphysics model reaction kinetics or optimize reactor designs .
  • Blockchain for traceability : Immutable records track experimental modifications and raw data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.